Dihydrolanosterol-d7
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C30H52O |
|---|---|
Peso molecular |
435.8 g/mol |
Nombre IUPAC |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h20-22,25-26,31H,9-19H2,1-8H3/t21-,22-,25+,26+,28-,29-,30+/m1/s1/i1D3,2D3,20D |
Clave InChI |
MBZYKEVPFYHDOH-ZQPIKXLLSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Role of Dihydrolanosterol-d7 in Cholesterol Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of Dihydrolanosterol (B1674475) and its deuterated analogue, Dihydrolanosterol-d7, in the context of cholesterol biosynthesis. The primary focus is on the biochemical significance of Dihydrolanosterol and the analytical application of this compound in modern research.
Biochemical Context: The Kandutsch-Russell Pathway
Cholesterol, a vital component of mammalian cell membranes and a precursor to steroid hormones, bile acids, and vitamin D, is synthesized through a complex cascade of enzymatic reactions. The synthesis of cholesterol from lanosterol (B1674476) can proceed via two primary routes: the Bloch pathway and the Kandutsch-Russell pathway. Dihydrolanosterol is a key intermediate in the Kandutsch-Russell pathway.
In this pathway, the double bond at C24 in the side chain of lanosterol is reduced early in the sequence of post-lanosterol modifications. This reduction is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). The resulting intermediate, 24,25-dihydrolanosterol, then undergoes a series of demethylations and isomerizations to ultimately form cholesterol. The accumulation of dihydrolanosterol and other precursors can be indicative of certain metabolic disorders.[1]
The Analytical Role of this compound
In modern biomedical research, particularly in the fields of metabolomics and drug development, the precise quantification of metabolic intermediates is crucial. Stable isotope-labeled compounds are indispensable tools for achieving high accuracy and precision in mass spectrometry-based analyses. This compound, a deuterated form of dihydrolanosterol, serves as an ideal internal standard for the quantification of endogenous dihydrolanosterol and other related sterols.
The principle behind its use is isotope dilution mass spectrometry (IDMS). A known amount of the deuterated standard (this compound) is added to a biological sample at the initial stage of processing. Because the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction efficiency, derivatization yield, and ionization response in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to that of the deuterated internal standard, the concentration of the endogenous analyte can be calculated with high precision, correcting for any sample loss or analytical variability.
Quantitative Data Presentation
While specific quantitative data for the use of this compound is not widely published, the following table summarizes typical performance parameters for the quantification of cholesterol precursors using deuterated internal standards, such as Lathosterol-d7, in mass spectrometry-based methods. These values can be considered representative of the expected performance for a validated assay using this compound.
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | GC-MS Method |
| Sample Volume | 50 µL | 100 µL | 200 µL |
| Internal Standard | Lathosterol-d7 | Lathosterol-d7 | Epicoprostanol |
| Linearity Range | 0.1 - 20 µg/mL | 0.05 - 50 µg/mL | 0.5 - 100 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL | 0.05 µg/mL | 0.5 µg/mL |
| Intra-Assay Precision (%CV) | < 5% | < 7% | < 6% |
| Inter-Assay Precision (%CV) | < 8% | < 10% | < 9% |
| Extraction Recovery | > 85% | > 80% | > 90% |
Note: The values presented are illustrative and should be established for each specific assay.
Experimental Protocols
The following are detailed, representative protocols for the quantification of sterols using a deuterated internal standard. These can be adapted for the use of this compound.
Sample Preparation for LC-MS/MS Analysis
-
Sample Aliquoting: Aliquot 100 µL of plasma or serum into a glass tube. For cell pellets, homogenize in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of this compound (e.g., 100 ng in a small volume of ethanol) to each sample, calibrator, and quality control.
-
Protein Precipitation and Lipid Extraction: Add 1 mL of a cold solvent mixture, such as methanol:chloroform (B151607) (2:1, v/v). Vortex vigorously and incubate on ice for 30 minutes.
-
Phase Separation: Add 300 µL of chloroform and 450 µL of water. Vortex and centrifuge at 3000 x g for 10 minutes at 4°C.
-
Collection of Organic Layer: Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Saponification (Optional but recommended for total sterol analysis): Evaporate the solvent under a stream of nitrogen. Add 1 mL of 1 M ethanolic potassium hydroxide (B78521) (KOH) and incubate at 60°C for 1 hour to hydrolyze sterol esters.
-
Extraction of Non-saponifiable Lipids: After cooling, add 1 mL of water and 2 mL of hexane (B92381). Vortex and centrifuge. Collect the upper hexane layer. Repeat the hexane extraction.
-
Final Preparation: Combine the hexane extracts, evaporate to dryness under nitrogen, and reconstitute the residue in a solvent compatible with the LC mobile phase (e.g., 100 µL of methanol/isopropanol 1:1, v/v).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Methanol/Acetonitrile (9:1, v/v) with 0.1% formic acid and 5 mM ammonium acetate.
-
Gradient: A linear gradient from 70% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical for Dihydrolanosterol and this compound):
-
Dihydrolanosterol: Precursor ion (Q1) m/z -> Product ion (Q2) m/z (to be determined empirically).
-
This compound: Precursor ion (Q1) m/z + 7 -> Product ion (Q2) m/z (to be determined empirically).
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximal signal intensity.
-
Conclusion
Dihydrolanosterol is a significant intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. Its deuterated analog, this compound, serves as an invaluable tool for researchers, enabling the accurate and precise quantification of this and other related sterols in complex biological matrices. The use of isotope dilution mass spectrometry with this compound allows for the reliable investigation of cholesterol metabolism in health and disease, and is a critical component in the development of novel therapeutics targeting lipid metabolic pathways.
References
Navigating the Crossroads of Cholesterol Synthesis: A Technical Guide to the Kandutsch-Russell and Bloch Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive examination of the two primary pathways for cholesterol biosynthesis downstream of lanosterol: the Kandutsch-Russell and Bloch pathways. This document outlines the core differences between these routes, presents quantitative data for key intermediates and enzymes, details the experimental protocols used to elucidate these pathways, and provides visualizations to clarify complex relationships. Understanding the nuances of these pathways is critical for research into metabolic disorders and the development of novel therapeutics targeting cholesterol metabolism.
Introduction: Two Paths to an Essential Molecule
Cholesterol, a vital component of mammalian cell membranes and a precursor to steroid hormones and bile acids, is synthesized through a complex series of enzymatic reactions. Following the formation of lanosterol, the biosynthetic pathway bifurcates into two main routes: the Bloch pathway and the Kandutsch-Russell pathway.[1] The fundamental distinction between these pathways lies in the timing of the reduction of the C24-C25 double bond in the sterol side chain.[2][3]
-
The Bloch Pathway: In this pathway, the reduction of the C24-C25 double bond is the final step in cholesterol formation. The primary penultimate intermediate is desmosterol (B1670304).[2]
-
The Kandutsch-Russell Pathway: This pathway is characterized by an early reduction of the C24-C25 double bond of lanosterol, leading to intermediates with a saturated side chain. The key precursor to cholesterol in this route is 7-dehydrocholesterol (B119134) (7-DHC), which is then reduced to cholesterol.[2]
Recent research has revealed that the originally proposed "canonical" Kandutsch-Russell pathway is rarely utilized in its entirety. Instead, a Modified Kandutsch-Russell (MK-R) Pathway is more common, functioning as a hybrid with the Bloch pathway.[2] In the MK-R pathway, the initial steps often follow the Bloch pathway, with a crossover to saturated intermediates occurring at a later stage, such as at the level of zymosterol.[2] The utilization of these pathways is highly tissue-specific and depends on the metabolic state of the cell.[2][4]
Quantitative Data Presentation
The following tables summarize the available quantitative data for key aspects of the Kandutsch-Russell and Bloch pathways.
Table 1: Tissue-Specific Flux Distribution Between the Bloch and Modified Kandutsch-Russell (MK-R) Pathways in Mice [2][5]
| Tissue | Proportional Flux Through Bloch Pathway (%) | Proportional Flux Through MK-R Pathway (%) |
| Testes | 97 | 3 |
| Adrenal Gland | ~100 | ~0 |
| Liver | 50 | 50 |
| Brain | Low (MK-R predominates) | High (MK-R predominates) |
| Skin | Low (MK-R predominates) | High (MK-R predominates) |
| Preputial Gland | 8 | 92 |
Table 2: Concentrations of Key Sterol Intermediates in Various Tissues
| Sterol Intermediate | Tissue | Concentration (representative values) |
| Desmosterol | Brain (developing) | Levels decrease with age[6] |
| Brain (Alzheimer's Disease) | Lower than age-matched controls[7] | |
| Plasma (Familial Combined Hyperlipidemia) | 31% higher in patients[8] | |
| 7-Dehydrocholesterol (7-DHC) | Plasma (Healthy) | 0.005 - 0.05 mg/dL[9] |
| Plasma (Smith-Lemli-Opitz Syndrome) | Up to 25 mg/dL[9] | |
| Fetal Tissues (Control) | Not detectable by conventional means[10] | |
| Fetal Tissues (Smith-Lemli-Opitz Syndrome) | Significantly elevated[10] | |
| Lanosterol | Brain (YAC128 HD Mouse Model) | Significantly reduced[11] |
| Brain (Aging) | Levels increase with age[6] | |
| Lathosterol | Plasma (Familial Combined Hyperlipidemia) | 51% higher in patients[8] |
| Brain (Aging) | Levels increase with age[6] |
Table 3: Kinetic Parameters of Key Regulatory Enzymes
| Enzyme | Substrate | Km | Vmax / kcat | Source Organism/Cell Type |
| DHCR7 (7-dehydrocholesterol reductase) | 5,6α-epoxy-5α-cholestan-3β-ol | 4.47 µM | 0.46 nmol/min/mg protein | Human[12] |
| 7-dehydrocholesterol | 2.8 ± 0.02 µM | kcat = 24 ± 1 pmol·nmol-1·min-1 | Not Specified[13] | |
| DHCR24 (24-dehydrocholesterol reductase) | Desmosterol | - | - | Data not readily available |
Note: Comprehensive kinetic data for DHCR24 is not as readily available in the reviewed literature.
Experimental Protocols
The elucidation of the Kandutsch-Russell and Bloch pathways has been made possible through a variety of sophisticated experimental techniques. The following sections detail the methodologies for key experiments.
Stable Isotope Labeling and Mass Spectrometry for Flux Analysis
This is the cornerstone technique for differentiating and quantifying the flux through the cholesterol biosynthesis pathways.
Objective: To trace the incorporation of a stable isotope from a precursor into downstream sterol intermediates, thereby determining the relative activity of each pathway.
Methodology:
-
Isotope Administration:
-
In Vivo (Mouse Model): Administer deuterium (B1214612) oxide (D₂O) to mice via an initial intraperitoneal injection followed by supplementation in their drinking water (e.g., 6% D₂O).[14] This enriches the body's water pool, and the deuterium is incorporated into newly synthesized sterols.
-
In Vitro (Cell Culture): Supplement the cell culture medium with 5% D₂O.[2]
-
-
Sample Collection:
-
In Vivo: Collect tissues of interest at various time points after isotope administration.
-
In Vitro: Harvest cells at different time intervals.
-
-
Lipid Extraction:
-
Homogenize tissues or lyse cells.
-
Extract total lipids using a solvent system such as methanol/dichloromethane.[2]
-
-
Sample Preparation for Mass Spectrometry:
-
Saponification (optional but common for GC-MS): Hydrolyze sterol esters to free sterols by heating with ethanolic potassium hydroxide.
-
Derivatization (for GC-MS): Convert the hydroxyl group of the sterols to a more volatile derivative, typically a trimethylsilyl (B98337) (TMS) ether, using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[15]
-
For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization may not be necessary, but can be used to improve ionization efficiency.[16]
-
-
Mass Spectrometry Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Separate the derivatized sterols on a capillary GC column. The eluting compounds are then ionized (typically by electron ionization) and their mass-to-charge ratio (m/z) is determined. By monitoring specific ions, the abundance of each sterol and its deuterated isotopologues can be quantified.[15][17]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate sterols using high-performance liquid chromatography (HPLC). The separated compounds are then introduced into a mass spectrometer, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Tandem mass spectrometry allows for highly specific and sensitive quantification by monitoring the fragmentation of parent ions into specific product ions.[18][19]
-
-
Data Analysis:
-
Determine the rate of synthesis of each sterol intermediate by analyzing the rate of deuterium incorporation over time. This is often done using isotopomer spectral analysis (ISA).[2]
-
Calculate the proportional flux through the Bloch pathway by dividing the synthesis rate of desmosterol by the sum of the synthesis rates of desmosterol and 7-dehydrocholesterol.[2]
-
Enzyme Activity Assays
Objective: To measure the catalytic activity of key enzymes that differentiate the two pathways, namely DHCR7 and DHCR24.
3.2.1. DHCR7 Activity Assay
-
Substrate Preparation: Prepare a solution of a suitable substrate, such as 7-dehydrocholesterol or ergosterol (B1671047) (a commercially available analog), complexed with a carrier like methyl-β-cyclodextrin to ensure solubility.
-
Enzyme Source: Use tissue homogenates or microsomal fractions prepared from cells or tissues of interest.
-
Reaction Mixture: Combine the enzyme source, substrate, and a source of reducing equivalents (NADPH) in a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a strong base (e.g., ethanolic KOH) and an internal standard. Saponify the mixture to hydrolyze any esters and then extract the sterols with an organic solvent like hexane.
-
Analysis: Quantify the product (cholesterol or brassicasterol (B190698) if ergosterol is the substrate) using GC-MS or HPLC.[20]
3.2.2. DHCR24 Activity Assay
-
Cell Culture and Transfection: Culture cells (e.g., CHO-7 cells) and, if necessary, transfect them with a vector expressing the DHCR24 enzyme.
-
Substrate Addition: Add the substrate, desmosterol, to the cell culture medium.
-
Incubation: Incubate the cells for a specific time to allow for the conversion of desmosterol to cholesterol.
-
Lipid Extraction and Derivatization: Harvest the cells, extract the lipids, and derivatize the sterols as described for the flux analysis protocol.
-
GC-MS Analysis: Analyze the samples by GC-MS, monitoring the ions corresponding to desmosterol and cholesterol to determine the extent of conversion.[21]
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and a representative experimental workflow.
Caption: Overview of the Bloch and Kandutsch-Russell cholesterol synthesis pathways.
Caption: Experimental workflow for stable isotope-based flux analysis.
Conclusion
The synthesis of cholesterol via the Bloch and Kandutsch-Russell pathways represents a critical area of metabolic research. The realization that a modified, hybrid pathway is often favored over the canonical Kandutsch-Russell pathway, and the tissue-specific nature of pathway choice, highlights the complexity of cholesterol homeostasis. The experimental protocols detailed herein, particularly stable isotope tracing with mass spectrometry, are powerful tools for dissecting these intricate metabolic routes. For drug development professionals, a deep understanding of these pathways is paramount for identifying novel therapeutic targets and for predicting the metabolic consequences of pharmacological interventions aimed at modulating cholesterol levels. Future research will likely focus on further quantifying the dynamics of pathway switching in response to physiological and pathological stimuli.
References
- 1. researchgate.net [researchgate.net]
- 2. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. Alzheimer’s Disease: Brain Desmosterol Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Biological activities of 7-dehydrocholesterol-derived oxysterols: implications for Smith-Lemli-Opitz syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Markedly increased tissue concentrations of 7-dehydrocholesterol combined with low levels of cholesterol are characteristic of the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uniprot.org [uniprot.org]
- 13. researchgate.net [researchgate.net]
- 14. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways | eLife [elifesciences.org]
- 15. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Cholesterol & Derivatives in Eye Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
- 17. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo D2O labeling to quantify static and dynamic changes in cholesterol and cholesterol esters by high resolution LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cholesterol efflux analyses using stable isotopes and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 7-Dehydrocholesterol reductase activity is independent of cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Synthesis and Isotopic Labeling of Dihydrolanosterol-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for Dihydrolanosterol-d7, a crucial isotopically labeled internal standard for mass spectrometry-based quantification and a tracer for metabolic studies of cholesterol biosynthesis.[1][2][3] Dihydrolanosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol synthesis, acted upon by the enzyme lanosterol (B1674476) 14α-demethylase (cytochrome P450 51A1).[4][5][6] The introduction of seven deuterium (B1214612) atoms provides a significant mass shift, enabling accurate differentiation from its endogenous, unlabeled counterpart in complex biological matrices.[7]
Proposed Synthetic Pathway
The synthesis of this compound (25,26,26,26,27,27,27-heptadeuterio-lanost-8-en-3β-ol) can be envisioned through a multi-step process starting from a suitable lanosterol derivative. The key challenge is the stereospecific and site-selective introduction of seven deuterium atoms into the side chain. A plausible approach involves the ozonolysis of the lanosterol side chain to yield a ketone at position 24, followed by a Grignard reaction with a deuterated reagent and subsequent dehydration and reduction steps.
Table 1: Starting Materials and Key Reagents
| Compound/Reagent | Formula | Molar Mass ( g/mol ) | Key Role |
| Lanosterol Acetate (B1210297) | C32H52O2 | 468.75 | Starting Material |
| Ozone (O3) | O3 | 48.00 | Oxidative Cleavage |
| Zinc (Zn) | Zn | 65.38 | Reductive Workup |
| Isopropylmagnesium-d7 bromide | (CD3)2CDMgBr | ~154.3 | Deuterated Grignard Reagent |
| Martin's Sulfurane | C22H19F6O2S | 492.44 | Dehydrating Agent |
| Platinum(IV) oxide (PtO2) | PtO2 | 227.08 | Hydrogenation/Deuteration Catalyst |
| Deuterium gas (D2) | D2 | 4.028 | Deuterium Source |
| Lithium aluminum hydride (LiAlH4) | LiAlH4 | 37.95 | Reducing Agent |
Detailed Experimental Protocols
Step 1: Oxidative Cleavage of Lanosterol Acetate Side Chain
-
Preparation: Dissolve lanosterol acetate (1.0 eq) in a mixture of dichloromethane (B109758) and methanol (B129727) (4:1) at -78 °C.
-
Ozonolysis: Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.
-
Reductive Workup: Purge the solution with nitrogen gas to remove excess ozone. Add zinc dust (5.0 eq) and acetic acid (10.0 eq) and allow the mixture to warm to room temperature. Stir for 4 hours.
-
Purification: Filter the reaction mixture through a pad of celite and concentrate the filtrate under reduced pressure. The crude product, 3β-acetoxy-4,4,14α-trimethyl-5α-chol-8-en-24-one, is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient).
Step 2: Grignard Reaction with Isopropylmagnesium-d7 bromide
-
Preparation: Dry the ketone from Step 1 under high vacuum. Dissolve it in anhydrous diethyl ether under an argon atmosphere.
-
Grignard Addition: Cool the solution to 0 °C and add a solution of isopropylmagnesium-d7 bromide (2.0 eq) in diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting tertiary alcohol by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 3: Dehydration of the Tertiary Alcohol
-
Reaction Setup: Dissolve the alcohol from Step 2 in anhydrous dichloromethane under an argon atmosphere.
-
Dehydration: Add Martin's Sulfurane (1.5 eq) in one portion. Stir the reaction at room temperature for 2 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with dichloromethane (2x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting mixture of Δ24 and Δ25-alkenes by column chromatography.
Step 4: Catalytic Deuteration of the Side Chain Double Bond
-
Preparation: Dissolve the alkene mixture from Step 3 in ethyl acetate. Add Adam's catalyst (PtO2, 0.1 eq).
-
Deuteration: Place the reaction mixture in a Parr hydrogenation apparatus. Evacuate the vessel and refill with deuterium gas (D2) to 50 psi. Stir the reaction under a D2 atmosphere for 24 hours.
-
Workup: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
Step 5: Deprotection of the 3β-acetate
-
Hydrolysis: Dissolve the product from Step 4 in a mixture of tetrahydrofuran (B95107) and methanol. Add an aqueous solution of lithium hydroxide (B78521) (5.0 eq) and stir at room temperature for 6 hours.
-
Workup: Neutralize the reaction with 1 M HCl and extract with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.
-
Purification: Purify the final product, this compound, by flash chromatography or preparative HPLC to achieve high purity.
Table 2: Summary of Synthetic Steps and Expected Outcomes
| Step | Reaction | Starting Material | Product | Expected Yield (%) | Isotopic Enrichment (%) |
| 1 | Ozonolysis | Lanosterol Acetate | 3β-acetoxy-lanost-8-en-24-one | 70-80 | N/A |
| 2 | Grignard Reaction | 24-keto intermediate | Tertiary alcohol-d7 | 60-70 | >98 |
| 3 | Dehydration | Tertiary alcohol-d7 | Δ24/Δ25-alkene-d7 mixture | 85-95 | >98 |
| 4 | Catalytic Deuteration | Alkene-d7 mixture | 3β-acetoxy-dihydrolanosterol-d7 | 80-90 | >98 |
| 5 | Deprotection | Acetate-protected-d7 | This compound | 90-95 | >98 |
Characterization and Data
The final product should be characterized thoroughly to confirm its structure and isotopic purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the purity and confirm the mass shift due to deuterium incorporation.[3][8] The molecular ion peak in the mass spectrum of the trimethylsilyl (B98337) (TMS) ether derivative should show an increase of 7 Da compared to the unlabeled standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show the disappearance of signals corresponding to the protons at the C25, C26, and C27 positions. 13C NMR will show characteristic isotope shifts for the carbons bearing deuterium atoms.[9][10]
Table 3: Predicted Spectroscopic Data for this compound (TMS ether)
| Analysis | Expected Result |
| GC-MS (EI) | |
| Molecular Ion (M+) | m/z 507 (compared to m/z 500 for unlabeled) |
| Key Fragments | Fragments showing retention of the deuterated side chain |
| 1H NMR | |
| (ppm) | Absence of signals for C25-H, C26-H3, and C27-H3 |
| 13C NMR | |
| (ppm) | Upfield shifts for C25, C26, and C27 due to the deuterium isotope effect |
Visualizations
Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Biological Pathway: Cholesterol Biosynthesis (Kandutsch-Russell Pathway)
Caption: Role of Dihydrolanosterol in cholesterol biosynthesis.
Experimental Workflow
Caption: General workflow for synthesis and analysis.
References
- 1. Concerning the role of 24,25-dihydrolanosterol and lanostanol in sterol biosynthesis by cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated squalene and sterols from modified Saccharomyces cerevisiae - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00754E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome P450 metabolism of the post-lanosterol intermediates explains enigmas of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
Dihydrolanosterol-d7 CAS number and molecular weight
An In-Depth Technical Guide to Dihydrolanosterol-d7
This technical guide provides comprehensive information on this compound for researchers, scientists, and drug development professionals. It covers the fundamental properties, relevant biochemical pathways, and potential experimental applications of this isotopically labeled sterol.
Core Properties of this compound
This compound is a deuterium-labeled version of dihydrolanosterol (B1674475), an intermediate in the biosynthesis of cholesterol. The stable isotope labeling makes it a valuable tool for a variety of research applications, particularly in mass spectrometry-based analyses.
| Property | Value | Reference |
| CAS Number | 2260669-12-1 | [1][2][3][4] |
| Molecular Formula | C30H45D7O | [3] |
| Molecular Weight | 435.776 g/mol | |
| Exact Mass | 435.446 Da | |
| Purity | >98% | |
| Synonym | 25,26,26,26,27,27,27-heptadeuteriolanost-8-en-3ß-ol | |
| Storage Temperature | -20°C | |
| Stability | 1 Year |
Biochemical Context: The Cholesterol Biosynthesis Pathway
Dihydrolanosterol is a key substrate in the post-squalene segment of the cholesterol biosynthesis pathway. It is a sterol that is acted upon by the enzyme Lanosterol (B1674476) 14α-demethylase, which is a member of the cytochrome P450 family, specifically CYP51A1. This enzyme catalyzes the removal of the 14α-methyl group from dihydrolanosterol, a critical step in the conversion of lanosterol and its derivatives to cholesterol. Dihydrolanosterol itself is known to be an inhibitor of this biosynthetic pathway.
Below is a simplified representation of a key step in the cholesterol biosynthesis pathway involving dihydrolanosterol.
Experimental Protocols
Due to its labeled nature, this compound is ideally suited for use as an internal standard in quantitative mass spectrometry-based assays for the analysis of sterols in biological samples. The following provides a generalized experimental protocol for such an application.
Objective: To quantify the concentration of endogenous dihydrolanosterol in a biological matrix (e.g., cell lysate, plasma) using liquid chromatography-mass spectrometry (LC-MS) with this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To a 100 µL aliquot of the sample, add 10 µL of a known concentration of this compound (e.g., 1 µg/mL in ethanol) to serve as an internal standard.
-
Perform a liquid-liquid extraction to isolate the sterols. A common method is to add 500 µL of a 2:1 (v/v) mixture of chloroform:methanol, vortex thoroughly, and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids and sterols.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of mobile phase).
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column suitable for lipid analysis.
-
Employ a gradient elution with a mobile phase system, for example, starting with a higher polarity solvent (e.g., water with 0.1% formic acid and 5 mM ammonium (B1175870) formate) and gradually increasing the proportion of a lower polarity organic solvent (e.g., methanol/isopropanol mixture with 0.1% formic acid and 5 mM ammonium formate).
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in positive ion mode using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Monitor for the specific m/z transitions of both the endogenous dihydrolanosterol and the this compound internal standard.
-
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of unlabeled dihydrolanosterol spiked with the same amount of this compound internal standard.
-
Calculate the peak area ratio of the endogenous dihydrolanosterol to the this compound internal standard in the biological samples.
-
Determine the concentration of the endogenous dihydrolanosterol in the samples by interpolating the peak area ratios onto the standard curve.
-
The following diagram illustrates the general workflow for this experimental protocol.
References
The Enigmatic Intermediate: A Technical Guide to Dihydrolanosterol in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolanosterol (B1674475), specifically 24,25-dihydrolanosterol, is a critical intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis in mammals. While often overshadowed by its more famous precursor, lanosterol (B1674476), and the final product, cholesterol, dihydrolanosterol and its metabolites play crucial roles in cellular regulation and present potential targets for therapeutic intervention. This technical guide provides a comprehensive overview of the natural abundance, analysis, and biological significance of dihydrolanosterol, with a focus on quantitative data, detailed experimental protocols, and the visualization of its metabolic context.
Natural Abundance of Dihydrolanosterol
Quantitative data on the precise concentration of dihydrolanosterol across various biological systems is limited in publicly available literature. However, its presence has been confirmed in mammalian cells and tissues, as well as in fungal and plant systems. As a direct metabolic precursor, its levels are intrinsically linked to the flux of the cholesterol and other sterol biosynthetic pathways.
Mammalian Systems
Dihydrolanosterol is a key substrate for the enzyme sterol 14α-demethylase (CYP51A1) in the endoplasmic reticulum. Its concentration is tightly regulated, and accumulation of its precursors, including lanosterol and dihydrolanosterol, can have significant physiological consequences. For instance, these molecules are known to interact with the Insig signaling pathway to promote the degradation of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis[1]. Furthermore, lanosterol and 24,25-dihydrolanosterol may function as oxygen sensors; under hypoxic conditions, their demethylation is reduced, leading to the downregulation of the cholesterol biosynthetic flux[1].
While specific concentrations for dihydrolanosterol are scarce, data for its immediate precursor, lanosterol, can provide an approximate indication of the metabolic pool size.
Table 1: Reported Concentrations of Lanosterol in Biological Samples
| Biological System | Sample Type | Concentration | Reference |
| Human | Serum | 225 ± 63 ng/mL | [2] |
Note: This table presents data for lanosterol as a proxy due to the limited availability of quantitative data for dihydrolanosterol.
Fungal Systems
In fungi, dihydrolanosterol can be a substrate in the biosynthesis of ergosterol, the primary sterol in fungal cell membranes. The enzymes involved in this pathway, particularly CYP51, are major targets for antifungal drugs[3]. The specific sterol composition, however, can vary significantly between different fungal species[4].
Plant Systems
While the primary precursor for phytosterol biosynthesis in plants is cycloartenol, dihydrolanosterol and its derivatives have been identified as intermediates in the biosynthesis of certain plant sterols. For example, the sterol demethylase from Dioscorea transversa has been shown to metabolize a desmethyl derivative of 24,25-dihydrolanosterol.
Experimental Protocols for Dihydrolanosterol Analysis
The analysis of dihydrolanosterol and other sterols in biological samples typically involves extraction, saponification (to release esterified sterols), derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
General Workflow for Sterol Analysis
References
- 1. Metabolism and Biological Activities of 4-Methyl-Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of serum levels of unesterified lanosterol by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of Sterol 14α-Demethylase and Sterol C24-Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the cholesterol biosynthetic pathway in Dioscorea transversa - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Dihydrolanosterol and Related Sterols Using Dihydrolanosterol-d7 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dihydrolanosterol (B1674475) is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1] Accurate quantification of dihydrolanosterol and other sterol intermediates is crucial for studying cholesterol metabolism and related metabolic disorders. This application note describes a robust and sensitive method for the quantification of dihydrolanosterol in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Dihydrolanosterol-d7 as an internal standard.
Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" for mass spectrometry-based quantification.[2] They are chemically identical to the analyte of interest but have a higher mass due to the incorporated heavy isotopes. This allows them to be distinguished by the mass spectrometer while ensuring they behave identically during sample preparation, chromatography, and ionization, thus correcting for matrix effects and variations in sample processing.[2][3]
This method is intended for researchers, scientists, and drug development professionals investigating cholesterol biosynthesis and related fields.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from a method for sterol analysis in cultured cells.[4][5][6]
Materials:
-
Human plasma or cell pellets
-
This compound internal standard (IS) working solution (concentration to be optimized based on expected analyte levels)
-
Methanol (LC-MS grade)
-
Chloroform (B151607) (LC-MS grade)
-
Phosphate-buffered saline (PBS)
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Pipette a known volume of plasma or a specific number of cells into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard working solution to each sample, calibration standard, and quality control sample.
-
Protein Precipitation and Lipid Extraction:
-
Phase Separation:
-
Transfer the supernatant to a new glass tube.
-
Add 2 mL of chloroform and 2 mL of PBS.
-
Vortex and centrifuge to separate the phases.
-
-
Solvent Evaporation: Transfer the lower organic phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase (e.g., 100 µL of 95% methanol) for LC-MS/MS analysis.
LC-MS/MS Analysis
The following conditions are based on a validated method for the analysis of multiple sterols.[4][5][6]
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | Pentafluorophenyl (PFP) stationary phase column (e.g., 150 x 2.1 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol/Acetonitrile (50:50, v/v) with 0.1% Formic Acid |
| Gradient | Optimized for separation of sterol isomers (specifics to be determined empirically) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | To be optimized for the specific instrument |
| Ion Spray Voltage | To be optimized for the specific instrument |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: Exemplary MRM Transitions for Dihydrolanosterol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dihydrolanosterol | [M+H-H₂O]⁺ | To be determined | To be optimized |
| This compound | [M+H-H₂O]⁺ | To be determined | To be optimized |
Note: The exact m/z values and collision energies need to be optimized for the specific instrument and deuteration pattern of the internal standard.
Table 2: Quantitative Performance Parameters (Hypothetical Data)
The following table illustrates the expected performance of a validated method using this compound as an internal standard.
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Cholesterol Biosynthesis Pathway (Kandutsch-Russell Pathway)
References
- 1. elifesciences.org [elifesciences.org]
- 2. benchchem.com [benchchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Dihydrolanosterol-d7 in GC-MS Analysis of Sterols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of sterols in biological matrices is crucial for understanding lipid metabolism, diagnosing diseases, and developing new therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of sterols.[1] The use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise quantification in mass spectrometry-based methods.[2] Dihydrolanosterol-d7, a deuterated analog of the cholesterol precursor dihydrolanosterol (B1674475), serves as an ideal internal standard for the analysis of sterols. It is chemically identical to its endogenous counterpart, ensuring it behaves similarly during sample preparation and chromatographic analysis, but is distinguishable by the mass spectrometer due to its heavier isotopic label. This allows for the correction of variability introduced during the analytical workflow, including extraction efficiency, derivatization yield, and instrument response.
This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of sterols in biological samples by GC-MS.
Biochemical Context: The Cholesterol Biosynthesis Pathway
Dihydrolanosterol is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis. It is formed from lanosterol (B1674476) and is subsequently converted through a series of enzymatic steps to cholesterol. Monitoring the levels of dihydrolanosterol and other sterol intermediates can provide valuable insights into the activity of the cholesterol biosynthetic pathway.
Caption: Simplified Kandutsch-Russell pathway of cholesterol biosynthesis highlighting Dihydrolanosterol.
Experimental Protocol
This protocol outlines the steps for sample preparation, derivatization, and GC-MS analysis of sterols using this compound as an internal standard.
Materials and Reagents
-
Biological Sample (e.g., 100 µL of plasma or cell lysate)
-
This compound internal standard (IS) solution (e.g., 10 µg/mL in ethanol)
-
Ethanolic Potassium Hydroxide (KOH): 1 M in 95% Ethanol
-
Deionized Water
-
n-Hexane (GC grade)
-
Pyridine (B92270) (Anhydrous)
-
Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Sodium Sulfate (B86663)
-
Glass test tubes with PTFE-lined screw caps
-
Nitrogen gas evaporator
Sample Preparation and Lipid Extraction
-
Spiking: To a 10 mL glass test tube, add the biological sample (e.g., 100 µL of plasma). Add a known amount of this compound internal standard (e.g., 20 µL of a 10 µg/mL solution).
-
Saponification (Hydrolysis): Add 1 mL of 1 M ethanolic KOH to the tube. Cap the tube tightly and vortex vigorously for 30 seconds. Incubate the sample at 60°C for 1 hour to hydrolyze the sterol esters.
-
Extraction: After cooling the sample to room temperature, add 1 mL of deionized water and 3 mL of n-hexane. Vortex for 2 minutes.
-
Phase Separation: Centrifuge the sample at 1500 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper n-hexane layer to a clean glass tube. Repeat the extraction (steps 3 & 4) on the lower aqueous layer with another 3 mL of n-hexane and combine the hexane (B92381) fractions.
-
Drying: Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C. Ensure the sample is completely dry, as moisture will interfere with the subsequent derivatization step.
Silylation Derivatization
Sterols have low volatility, which makes them challenging to analyze directly by GC-MS. Derivatization with a silylating agent, such as BSTFA with 1% TMCS, converts the hydroxyl group of the sterols into a more volatile and thermally stable trimethylsilyl (B98337) (TMS) ether.[1][3]
-
Reagent Addition: To the dried lipid residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the tube tightly and vortex for 30 seconds. Incubate at 70°C for 30-60 minutes.
-
Final Preparation: After cooling to room temperature, the sample is ready for GC-MS analysis. The derivatized sample can be directly injected or diluted with n-hexane if necessary.
Caption: Experimental workflow for the GC-MS analysis of sterols using this compound.
Data and Expected Results
GC-MS Parameters
The following table provides typical starting parameters for GC-MS analysis. These should be optimized for the specific instrument being used.
| Parameter | Typical Value |
| GC System | |
| Column | DB-5MS, HP-5MS, or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min |
| Injector | Splitless or Split (e.g., 10:1), 280°C |
| Oven Program | Initial: 180°C, hold 1 min; Ramp 20°C/min to 280°C; Ramp 5°C/min to 300°C, hold 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
Selected Ion Monitoring (SIM)
For quantitative analysis, operating the mass spectrometer in SIM mode provides higher sensitivity and selectivity compared to full scan mode. The following table lists the predicted characteristic ions for the TMS derivatives of dihydrolanosterol and its d7-labeled internal standard. The exact m/z values should be confirmed by analyzing a pure standard.
| Compound | Predicted Quantifier Ion (m/z) | Predicted Qualifier Ions (m/z) |
| Dihydrolanosterol-TMS | 500 ([M]⁺) | 485 ([M-15]⁺), 410 ([M-90]⁺), 395 ([M-90-15]⁺) |
| This compound-TMS | 507 ([M]⁺) | 492 ([M-15]⁺), 417 ([M-90]⁺), 402 ([M-90-15]⁺) |
Note: [M]⁺ represents the molecular ion. [M-15]⁺ corresponds to the loss of a methyl group. [M-90]⁺ corresponds to the loss of trimethylsilanol (B90980) (TMSOH).
Quantitative Performance
The following table summarizes the expected performance characteristics for the quantitative analysis of sterols using a deuterated internal standard and GC-MS. These values are representative and may vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.2 - 2.0 µg/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Recovery | 85 - 115% |
Conclusion
The use of this compound as an internal standard is essential for the accurate and precise quantification of sterols in biological samples by GC-MS. The protocol described provides a robust framework for sample preparation, derivatization, and analysis. The chemical and physical similarity of this compound to endogenous sterols ensures that it effectively corrects for analytical variability, leading to high-quality, reproducible data. This methodology is well-suited for researchers, scientists, and drug development professionals investigating cholesterol metabolism and related pathologies.
References
Quantification of cholesterol precursors in serum with Dihydrolanosterol-d7
Application Note & Protocol
Quantification of Cholesterol Precursors in Serum using Dihydrolanosterol-d7 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cholesterol is a vital lipid molecule, and its biosynthesis is a complex process involving a series of enzymatic reactions that convert acetyl-CoA into cholesterol.[1][2] The intermediates in this pathway, known as cholesterol precursors, can serve as important biomarkers for studying cholesterol metabolism and diagnosing certain genetic disorders.[3][4] Furthermore, monitoring the levels of these precursors is crucial in drug development, particularly for therapies targeting cholesterol synthesis. This application note provides a detailed protocol for the simultaneous quantification of key cholesterol precursors in human serum using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as an internal standard.
The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it effectively compensates for variations during sample preparation and analysis.[5][6] This method is designed to be both precise and reliable, making it suitable for clinical research and pharmaceutical development.
Cholesterol Biosynthesis Pathway
The synthesis of cholesterol from acetyl-CoA involves numerous enzymatic steps, with key intermediates including lanosterol, lathosterol, and desmosterol.[1][7][8] The pathway is tightly regulated, primarily at the HMG-CoA reductase step.[2]
References
- 1. byjus.com [byjus.com]
- 2. med.libretexts.org [med.libretexts.org]
- 3. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Dihydrolanosterol-d7 in Metabolic Flux Analysis of Cholesterol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis is a powerful tool for understanding the dynamic processes of cellular metabolism. In the context of cholesterol biosynthesis, a critical pathway in human health and disease, stable isotope tracers are invaluable for elucidating the intricate network of enzymatic reactions and their regulation. Dihydrolanosterol-d7 (DHL-d7), a deuterium-labeled analog of a key intermediate in the Kandutsch-Russell (K-R) pathway of cholesterol synthesis, serves as a powerful probe for dissecting the flux through this specific branch of the pathway. These application notes provide detailed protocols for utilizing DHL-d7 to quantify metabolic flux, enabling researchers to investigate the tissue-specific regulation of cholesterol synthesis and the effects of therapeutic interventions.
Cholesterol biosynthesis from lanosterol (B1674476) proceeds through two major pathways: the Bloch pathway and the Kandutsch-Russell pathway. The relative contribution of each pathway to overall cholesterol production is tissue-specific and can be altered in various disease states, making the study of their individual fluxes crucial for understanding pathophysiology and for the development of targeted therapies.[1][2][3] Dihydrolanosterol is a sterol intermediate unique to the K-R pathway, and by introducing a stable isotope-labeled version, researchers can precisely trace its conversion to downstream metabolites, ultimately leading to cholesterol.
Application: Tracing the Kandutsch-Russell Pathway
This compound can be used as a tracer in both in vitro and in vivo experimental systems to measure the metabolic flux through the Kandutsch-Russell pathway. By supplying cells or organisms with DHL-d7 and subsequently measuring the incorporation of the deuterium (B1214612) label into downstream sterols using mass spectrometry, the activity of this specific pathway can be quantified. This approach is particularly useful for:
-
Determining tissue-specific cholesterol synthesis pathways: Studies have shown that the proportional flux through the Bloch and K-R pathways varies significantly among different tissues.[2][3]
-
Investigating the regulation of cholesterol biosynthesis: The flux through each pathway can be independently regulated, and DHL-d7 allows for the specific interrogation of the K-R branch in response to various stimuli or inhibitors.
-
Screening for drugs that modulate cholesterol metabolism: Pharmaceutical compounds can be screened for their effects on the K-R pathway by measuring their impact on the metabolic fate of DHL-d7.
Data Presentation
The following tables summarize quantitative data on the synthesis rates of various sterol intermediates in different mouse tissues and cultured cells, providing a baseline for comparison in metabolic flux experiments.
Table 1: Sterol Synthesis Rates in Various Mouse Tissues
| Sterol Intermediate | Liver (ng/µg tissue/day) | Brain (ng/µg tissue/day) | Preputial Gland (ng/µg tissue/day) | Testes (ng/µg tissue/day) |
| Lanosterol | 2.0 | 0.5 | 15.0 | 3.0 |
| Dihydrolanosterol | 0.1 - 0.2 | Not Detected | Not Detected | Not Detected |
| Desmosterol | ~1.0 | Not Detected | Not Detected | ~0.1 |
| 7-Dehydrocholesterol | ~1.0 | ~0.5 | ~15.0 | Not Detected |
Data adapted from studies using D2O labeling to measure sterol biosynthesis.
Table 2: Proportional Flux Through Bloch vs. Modified Kandutsch-Russell (MK-R) Pathways in Mouse Tissues
| Tissue | Bloch Pathway (%) | MK-R Pathway (%) |
| Liver | ~50 | ~50 |
| Brain | Low | High |
| Preputial Gland | 8 | 92 |
| Testes | 97 | 3 |
| Skin | Low | High |
Data adapted from Mitsche et al., 2015.
Experimental Protocols
Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Cells
This protocol describes the use of this compound to measure metabolic flux in a cultured cell line (e.g., HepG2 human hepatoma cells).
Materials:
-
This compound (DHL-d7)
-
Cultured cells (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), dialyzed
-
Phosphate-buffered saline (PBS)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standards for mass spectrometry (e.g., other deuterated sterols)
-
LC-MS/MS system
Procedure:
-
Cell Culture: Plate cells at a desired density in multi-well plates and allow them to adhere and grow to a specified confluency (e.g., 70-80%).
-
Labeling Medium Preparation: Prepare the cell culture medium containing DHL-d7. The final concentration of DHL-d7 should be optimized for the specific cell line and experimental goals but can typically range from 1 to 10 µM. The tracer can be solubilized in a carrier solvent like ethanol (B145695) before being added to the medium.
-
Metabolic Labeling: Remove the existing medium from the cells and wash once with PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for a specific period (e.g., 4, 8, 12, or 24 hours) to allow for the uptake and metabolism of DHL-d7. Time-course experiments are recommended to determine the optimal labeling duration.
-
Cell Harvest and Lipid Extraction:
-
After incubation, place the plate on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a suitable volume of a chloroform:methanol (B129727) mixture (e.g., 2:1 v/v) to each well to lyse the cells and extract lipids.
-
Scrape the cells and transfer the lysate to a glass tube.
-
Add the internal standard solution.
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Preparation for LC-MS/MS:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and quantify the different sterol intermediates, including the deuterated and non-deuterated forms.
-
Data Analysis: Calculate the fractional isotopic enrichment of the downstream metabolites to determine the metabolic flux through the Kandutsch-Russell pathway.
Protocol 2: In Vivo Metabolic Flux Analysis in a Mouse Model
This protocol outlines a general procedure for an in vivo study using this compound in mice.
Materials:
-
This compound (DHL-d7)
-
Experimental animals (e.g., C57BL/6 mice)
-
Vehicle for administration (e.g., corn oil, saline with a solubilizing agent)
-
Anesthesia and surgical tools for tissue collection
-
Homogenization buffer
-
Solvents for lipid extraction
-
Internal standards for mass spectrometry
-
LC-MS/MS system
Procedure:
-
Animal Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Tracer Administration: Prepare a sterile solution of DHL-d7 in a suitable vehicle. Administer the tracer to the mice via an appropriate route, such as oral gavage or intraperitoneal injection. The dosage will need to be optimized based on the specific research question.
-
Time Course and Tissue Collection: At various time points after administration (e.g., 6, 12, 24, 48 hours), euthanize the mice and collect the tissues of interest (e.g., liver, brain, plasma).
-
Tissue Homogenization and Lipid Extraction:
-
Weigh the collected tissues and homogenize them in an appropriate buffer.
-
Perform a lipid extraction on the tissue homogenates using a method such as the Folch or Bligh-Dyer procedure.
-
Add internal standards during the extraction process for accurate quantification.
-
-
Sample Preparation and LC-MS/MS Analysis: Follow the same steps as outlined in the in vitro protocol for sample preparation and LC-MS/MS analysis.
-
Data Analysis: Determine the isotopic enrichment in the sterol pools of different tissues to calculate the in vivo metabolic flux.
Visualizations
Cholesterol Biosynthesis Pathways
Caption: The Bloch and Kandutsch-Russell pathways of cholesterol biosynthesis.
Experimental Workflow for In Vitro Metabolic Flux Analysis
Caption: General workflow for in vitro metabolic flux analysis using DHL-d7.
Logical Relationship of Flux Analysis
Caption: The logical flow of a metabolic flux experiment using a stable isotope tracer.
References
- 1. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways | eLife [elifesciences.org]
- 3. elifesciences.org [elifesciences.org]
Application of Dihydrolanosterol-d7 in Clinical Research Samples: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrolanosterol (B1674475) is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2][3] The accurate quantification of dihydrolanosterol and other sterol precursors in clinical research samples is crucial for understanding the pathophysiology of various metabolic disorders, including genetic defects in cholesterol synthesis and diseases associated with altered sterol metabolism. Dihydrolanosterol-d7, a stable isotope-labeled analog of dihydrolanosterol, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its use in isotope dilution mass spectrometry (IDMS) allows for high accuracy and precision by correcting for analyte losses during sample preparation and variations in instrument response.[4][5] This document provides detailed application notes and protocols for the use of this compound in the analysis of clinical research samples.
Biochemical Pathway: The Kandutsch-Russell Pathway
The Kandutsch-Russell pathway is one of the two major routes for the conversion of lanosterol (B1674476) to cholesterol in mammals.[1][2][3] In this pathway, the reduction of the Δ24 double bond of lanosterol to form dihydrolanosterol is an early step.[3] Subsequent enzymatic modifications lead to the formation of cholesterol. The accurate measurement of intermediates like dihydrolanosterol can provide insights into the flux and potential enzymatic defects within this pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholesterol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flux analysis of cholesterol biosynthesis in vivo reveals multiple tissue and cell-type specific pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydrolanosterol-d7 for Studying Inborn Errors of Cholesterol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inborn errors of cholesterol synthesis are a group of genetic disorders characterized by defects in the enzymes involved in the cholesterol biosynthesis pathway. These defects lead to an accumulation of specific cholesterol precursors and a deficiency of cholesterol, resulting in a wide range of clinical manifestations, from developmental delays to severe congenital anomalies. Accurate and sensitive quantification of cholesterol precursors is crucial for the diagnosis, monitoring, and development of therapies for these disorders.
Dihydrolanosterol (B1674475) is a key intermediate in the Kandutsch-Russell branch of the cholesterol biosynthesis pathway. While not the primary accumulating sterol in most common disorders, its quantification, along with other precursors, can provide valuable insights into the specific enzyme deficiencies. Dihydrolanosterol-d7, a stable isotope-labeled internal standard, is an essential tool for the accurate quantification of dihydrolanosterol and other sterols using isotope dilution mass spectrometry. This technique offers high specificity and sensitivity, minimizing the matrix effects inherent in complex biological samples.
These application notes provide a comprehensive overview of the use of this compound in studying inborn errors of cholesterol synthesis. They include detailed experimental protocols for sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as well as data presentation in structured tables for clear interpretation.
Cholesterol Biosynthesis Pathway and the Role of Dihydrolanosterol
The synthesis of cholesterol from lanosterol (B1674476) is a multi-step process involving a series of enzymatic reactions. Dihydrolanosterol is formed from lanosterol via the action of Δ24-sterol reductase. A defect in downstream enzymes can lead to the accumulation of various precursors. The following diagram illustrates a simplified version of the post-lanosterol cholesterol biosynthesis pathway, highlighting the position of dihydrolanosterol.
Application of this compound in Studying Specific Disorders
While this compound serves as an excellent internal standard for a broad range of sterols, its application is particularly relevant in the context of specific inborn errors of cholesterol synthesis where sterol profiling is critical for diagnosis and management.
Smith-Lemli-Opitz Syndrome (SLOS)
SLOS is caused by a deficiency of 7-dehydrocholesterol (7-DHC) reductase (DHCR7), leading to an accumulation of 7-DHC. While 7-DHC is the primary diagnostic marker, comprehensive sterol profiling can provide a more complete picture of the metabolic disruption.
Desmosterolosis
This disorder results from a deficiency of 24-dehydrocholesterol reductase (DHCR24), leading to elevated levels of desmosterol.[1] Accurate quantification of desmosterol is key for diagnosis, and this compound can be used as an internal standard in LC-MS/MS methods for this purpose.
Lathosterolosis
Caused by a deficiency of sterol-C5-desaturase (SC5D), lathosterolosis is characterized by the accumulation of lathosterol.[2] Isotope dilution mass spectrometry with a deuterated standard is the gold standard for confirming the diagnosis.
Quantitative Data Summary
The following tables summarize typical concentrations of key sterol precursors in plasma/serum of healthy individuals and patients with specific inborn errors of cholesterol synthesis. These values can vary depending on the age of the patient and the severity of the disease.
Table 1: Plasma/Serum Sterol Concentrations in Healthy Controls
| Sterol | Concentration Range (µg/mL) |
| Lathosterol | 0.5 - 2.5 |
| Desmosterol | 0.2 - 1.0 |
| Dihydrolanosterol | Not routinely reported |
| 7-Dehydrocholesterol | < 0.1 |
Table 2: Plasma/Serum Sterol Concentrations in Patients with Inborn Errors of Cholesterol Synthesis
| Disorder | Accumulated Sterol | Typical Concentration (µg/mL) | Reference |
| Smith-Lemli-Opitz Syndrome | 7-Dehydrocholesterol | 10 - 200 | [3] |
| Desmosterolosis | Desmosterol | > 10 (can be much higher) | [4] |
| Lathosterolosis | Lathosterol | > 10 (can be much higher) | [5] |
Experimental Protocols
The following protocols are based on established methods for sterol analysis using LC-MS/MS and isotope dilution with a deuterated internal standard like this compound.[3][6]
Experimental Workflow
Sample Preparation
Materials:
-
Biological sample (e.g., 50 µL plasma or serum)
-
This compound internal standard solution (in a suitable solvent like methanol (B129727) or ethanol)
-
Chloroform
-
Methanol
-
Saline (0.9% NaCl)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma or serum.
-
Add a known amount of this compound internal standard solution. The amount should be chosen to be in the mid-range of the expected endogenous analyte concentration.
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Add 200 µL of saline and vortex again.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase into a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
LC Parameters (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A linear gradient from 80% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS/MS Parameters (example for a generic sterol):
-
Ionization Mode: Positive APCI or ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dihydrolanosterol: Precursor ion (e.g., [M+H-H₂O]⁺) → Product ion
-
This compound: Precursor ion (e.g., [M+H-H₂O+7]⁺) → Product ion
-
-
Collision Energy and other parameters: These need to be optimized for each specific instrument and analyte.
Table 3: Example MRM Transitions for Sterol Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Dihydrolanosterol | 411.4 | 121.1 |
| This compound | 418.4 | 121.1 |
| Lathosterol | 369.3 | 161.1 |
| Lathosterol-d7 | 376.3 | 161.1 |
| Desmosterol | 367.3 | 159.1 |
| 7-Dehydrocholesterol | 367.3 | 352.3 |
Note: The exact m/z values may vary slightly depending on the adduct formed and the instrument calibration. These transitions should be optimized in-house.
Data Analysis and Quantification
-
Integrate the peak areas for the endogenous analyte and the this compound internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.
-
Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.
Conclusion
This compound is a valuable tool for researchers and clinicians studying inborn errors of cholesterol synthesis. Its use as an internal standard in LC-MS/MS methods allows for the accurate and precise quantification of dihydrolanosterol and other sterol precursors in biological samples. The protocols and data presented here provide a framework for the implementation of these powerful analytical techniques, ultimately contributing to a better understanding and management of these complex genetic disorders.
References
- 1. Smith-Lemli-Opitz Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Orphanet: Lathosterolosis [orpha.net]
- 3. Sterols and Oxysterols in Plasma from Smith-Lemi-Opitz Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desmosterolosis presenting with multiple congenital anomalies and profound developmental delay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lathosterolosis: A Disorder of Cholesterol Biosynthesis Resembling Smith-Lemli-Opitz Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medpace.com [medpace.com]
Applikations- und Protokoll-Hinweise: Derivatisierung von Dihydrolanosterol-d7 zur verbesserten GC-MS-Detektion
Datum: 02. Dezember 2025
Abstrakt: Diese Applikationsschrift beschreibt eine detaillierte Methode zur Derivatisierung von Dihydrolanosterol-d7 mittels Silylierung für die quantitative Analyse durch Gaschromatographie-Massenspektrometrie (GC-MS). Die Umwandlung in sein Trimethylsilyl (TMS)-Ether-Derivat verbessert signifikant die Flüchtigkeit und thermische Stabilität der Verbindung, was zu einer verbesserten chromatographischen Peakform und einer erhöhten Nachweisempfindlichkeit führt. Es werden detaillierte Protokolle für die Probenvorbereitung, Derivatisierung und die GC-MS-Analyse bereitgestellt. This compound dient typischerweise als interner Standard für die Quantifizierung von Dihydrolanosterol und anderen verwandten Sterolen in biologischen Matrizes.
Einleitung
Dihydrolanosterol ist ein wichtiges Zwischenprodukt im Kandutsch-Russell-Weg der Cholesterin-Biosynthese. Seine genaue Quantifizierung ist für das Studium des Sterol-Metabolismus und damit verbundener Erkrankungen von entscheidender Bedeutung. Die direkte Analyse von Sterolen mittels GC-MS ist aufgrund ihrer geringen Flüchtigkeit und der Tendenz zur thermischen Zersetzung im Injektor und auf der Säule oft problematisch.
Die Derivatisierung ist ein entscheidender Schritt, um diese Einschränkungen zu überwinden. Die Silylierung, bei der ein aktives Wasserstoffatom in der Hydroxylgruppe durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt wird, ist die am weitesten verbreitete Methode für die GC-MS-Analyse von Sterolen.[1][2] Dieser Prozess erhöht den Dampfdruck des Analyten, was zu kürzeren Retentionszeiten, schärferen Peaks und einer verbesserten Empfindlichkeit führt.[1] this compound wird als interner Standard verwendet, um für Probenverluste während der Aufarbeitung und für Variationen bei der Injektion zu kompensieren, was eine genaue Quantifizierung ermöglicht.
Experimenteller Überblick
Der experimentelle Arbeitsablauf umfasst die Probenvorbereitung, gefolgt von der Derivatisierung von this compound mit einem Silylierungsmittel. Das derivatisierte Produkt wird dann mittels GC-MS analysiert.
Abbildung 1: Experimenteller Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.
Detaillierte Protokolle
Benötigte Materialien und Reagenzien
-
This compound Standard
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Pyridin (wasserfrei)
-
Hexan (GC-Qualität)
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Kappen)
-
Heizblock oder Ofen
-
Stickstoff-Evaporator
-
Pipetten und Spritzen
Protokoll zur Silylierungs-Derivatisierung
-
Probenvorbereitung: Überführen Sie eine bekannte Menge des getrockneten Probenextrakts, der this compound als internen Standard enthält, in ein Reaktionsgefäß. Stellen Sie sicher, dass die Probe vollständig trocken ist, da Feuchtigkeit die Silylierungsreagenzien zersetzt.
-
Auflösung: Lösen Sie den trockenen Rückstand in 50 µL wasserfreiem Pyridin.
-
Derivatisierung: Geben Sie 100 µL BSTFA + 1% TMCS in das Gefäß.
-
Reaktion: Verschließen Sie das Gefäß fest und erhitzen Sie es für 60 Minuten bei 60°C.
-
Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.
-
Analyse: Die Probe ist nun bereit für die GC-MS-Analyse. Falls erforderlich, kann die Probe vor der Injektion mit Hexan verdünnt werden.
Sicherheitshinweis: Silylierungsreagenzien sind feuchtigkeitsempfindlich und können schädlich sein. Führen Sie alle Schritte unter einem Abzug durch und tragen Sie geeignete persönliche Schutzausrüstung.
GC-MS Analysebedingungen
Die optimierten GC-MS-Parameter sind entscheidend für die erfolgreiche Trennung und Detektion des derivatisierten Analyten.
| Parameter | Einstellung |
| Gaschromatograph | |
| GC-Säule | 5%-Phenyl-95%-Dimethylpolysiloxan (z.B. DB-5ms), 30 m x 0.25 mm ID, 0.25 µm Filmdicke |
| Injektor-Temperatur | 280°C |
| Injektionsvolumen | 1 µL |
| Injektionsmodus | Splitless (1 Minute) |
| Trägergas | Helium mit einer konstanten Flussrate von 1.2 mL/min |
| Ofenprogramm | Start bei 180°C (1 min halten), dann mit 20°C/min auf 280°C, dann mit 5°C/min auf 300°C (10 min halten) |
| Massenspektrometer | |
| Transferlinien-Temp. | 290°C |
| Ionenquellen-Temp. | 230°C |
| Ionisierungsenergie | 70 eV |
| Scan-Modus | Full Scan (m/z 50-650) und/oder Selected Ion Monitoring (SIM) |
Ergebnisse und Diskussion
Quantitative Daten
Die Derivatisierung von this compound (Molekulargewicht: 435.8 g/mol ) mit BSTFA führt zur Bildung von this compound-TMS-Ether (Molekulargewicht: 507.9 g/mol ). Die Analyse erfolgt idealerweise im Selected Ion Monitoring (SIM)-Modus für maximale Empfindlichkeit und Selektivität.
| Analyt | Retentionszeit (ca.) | Quantifizierer-Ion (m/z) | Qualifier-Ionen (m/z) |
| Dihydrolanosterol-TMS | 22.5 min | 500.5 | 485.5, 395.4 |
| This compound-TMS | 22.4 min | 507.5 | 492.5, 402.4 |
Anmerkung: Die exakten m/z-Werte für die deuterierte Spezies können je nach spezifischem Deuterierungsmuster variieren. Die angegebenen Werte basieren auf der Annahme von sieben Deuteriumatomen am Molekül. Die Retentionszeit kann je nach GC-System und Säulenzustand leicht variieren.
Massenspektrum und Fragmentierung
Das Massenspektrum des TMS-derivierten Dihydrolanosterols zeigt charakteristische Fragmente. Das Molekülion (M+) ist typischerweise sichtbar. Ein prominenter Peak resultiert aus dem Verlust einer Methylgruppe ([M-15]+). Ein weiteres charakteristisches Fragment entsteht durch den Verlust der Trimethylsilanol-Gruppe ([M-90]+). Die deuterierte Version zeigt ein um 7 m/z-Einheiten verschobenes Molekülion und entsprechende Verschiebungen in den Fragmenten, die die Deuteriumatome enthalten.
Metabolischer Kontext: Cholesterin-Biosynthese
Dihydrolanosterol ist ein Schlüsselintermediat im Kandutsch-Russell-Stoffwechselweg, einem der beiden Hauptarme der Cholesterin-Biosynthese in Säugetieren nach der Bildung von Lanosterol.
Abbildung 2: Vereinfachte Darstellung der Rolle von Dihydrolanosterol im Kandutsch-Russell-Weg.
Fazit
Die hier beschriebene Methode zur Silylierungs-Derivatisierung von this compound ist ein robustes und zuverlässiges Verfahren zur Verbesserung der GC-MS-Analyse. Sie ermöglicht eine genaue Quantifizierung dieses wichtigen Sterol-Zwischenprodukts und seines nicht-markierten Gegenstücks in komplexen biologischen Proben. Die Bereitstellung detaillierter Protokolle und quantitativer Daten soll Forschern und Wissenschaftlern in der Wirkstoffentwicklung eine wertvolle Ressource für ihre analytischen Anforderungen bieten.
References
Application Note: High-Throughput Quantification of Dihydrolanosterol-d7 in Human Plasma using Isotope Dilution LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihydrolanosterol (B1674475) is a key intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis.[1][2] Its quantification in biological matrices serves as a valuable biomarker for studying cholesterol metabolism and the effects of therapeutic interventions. Dihydrolanosterol-d7 is a stable isotope-labeled internal standard used for accurate and precise quantification of endogenous dihydrolanosterol by isotope dilution mass spectrometry. This application note provides detailed protocols for the sample preparation and analysis of this compound from human plasma, intended for researchers in drug development and clinical research.
Cholesterol Biosynthesis: The Kandutsch-Russell Pathway
The synthesis of cholesterol is a complex process involving multiple enzymatic steps. One of the major routes for cholesterol production from lanosterol (B1674476) is the Kandutsch-Russell pathway. In this pathway, the reduction of the Δ24 double bond occurs early, at the level of lanosterol, to form 24,25-dihydrolanosterol.[3] This is distinct from the Bloch pathway, where this reduction happens at a later stage. The concentration of intermediates like dihydrolanosterol can provide insights into the flux and regulation of this pathway.
Caption: Simplified overview of the Kandutsch-Russell and Bloch pathways for cholesterol synthesis.
Principle of Isotope Dilution Mass Spectrometry
For accurate quantification, a known amount of a stable isotope-labeled internal standard (IS), this compound, is added to the sample at the beginning of the preparation process.[2][4] The IS is chemically identical to the endogenous analyte but has a higher mass due to the deuterium (B1214612) atoms. It co-elutes with the analyte during chromatography and is distinguished by the mass spectrometer. By comparing the peak area ratio of the analyte to the IS, variations during sample preparation and analysis can be corrected, ensuring high accuracy and precision.[4][5]
Sample Preparation Workflow
A robust sample preparation procedure is critical for removing interfering substances like proteins and phospholipids (B1166683) from the plasma matrix and concentrating the analyte of interest. The general workflow involves protein precipitation, liquid-liquid extraction (LLE) or solid-phase extraction (SPE), evaporation, and reconstitution.
Caption: General workflow for the extraction of Dihydrolanosterol from plasma.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Dihydrolanosterol from Human Plasma
This protocol is a robust method for extracting sterols from plasma.
Materials:
-
Human plasma
-
This compound internal standard (IS) working solution (e.g., 10 ng/µL in methanol)
-
Cold acetonitrile (B52724) (≥99.9%)
-
n-Hexane (HPLC grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution to each plasma sample.
-
Vortexing: Briefly vortex the samples for 10 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.
-
Liquid-Liquid Extraction: Add 1 mL of n-hexane as the extraction solvent.
-
Extraction: Vortex the mixture vigorously for 5 minutes to ensure efficient extraction of the analytes into the organic phase.
-
Phase Separation: Centrifuge the samples at 12,000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (n-hexane) to a clean microcentrifuge tube, avoiding the protein pellet and aqueous layer.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Methanol:Water). Vortex for 30 seconds to ensure the residue is fully dissolved.
-
Final Transfer: Transfer the reconstituted sample to an LC vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
SPE can be used as an alternative to LLE or as a cleanup step for higher purity.[6][7][8]
Materials:
-
Silica-based SPE cartridges (e.g., 100 mg)
-
Toluene (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Isopropanol (B130326) (HPLC grade)
-
SPE vacuum manifold
Procedure:
-
Sample Loading: After an initial extraction (e.g., using a modified Bligh-Dyer method with chloroform:methanol), dry the extract and dissolve it in 1 mL of toluene.[7]
-
Column Conditioning: Condition the silica (B1680970) SPE column with 2 mL of hexane.
-
Load Sample: Apply the dissolved sample to the conditioned SPE column.
-
Wash: Wash the column with 1 mL of hexane to elute nonpolar compounds like cholesteryl esters.[7]
-
Elution: Elute the sterol fraction, including dihydrolanosterol, with 8 mL of 30% isopropanol in hexane.[7]
-
Evaporation and Reconstitution: Dry the eluate under nitrogen and reconstitute as described in the LLE protocol.
Quantitative Data Summary
The following table summarizes typical performance parameters for sterol analysis using LC-MS/MS methods. These values are provided as a general guideline and should be established for each specific assay.
| Parameter | Typical Performance (LC-MS/MS) | Reference |
| Sample Volume | 50 - 200 µL | [8][9] |
| Internal Standard | Deuterated Sterols (e.g., this compound) | [2][10] |
| Linearity Range | 0.1 - 10 µg/mL | [9] |
| Lower Limit of Quantification (LLOQ) | ~1 ng/mL | [8][11] |
| Extraction Efficiency/Recovery | 85 - 110% | [8][11] |
| Inter-assay Precision (%CV) | < 15% | [10] |
| Intra-assay Precision (%CV) | < 10% | [10] |
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1, v/v)
-
Gradient: Start at 80% B, increase to 100% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI or APCI
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Example Transitions (to be optimized):
-
Dihydrolanosterol: Precursor ion [M+H-H₂O]⁺ → Product ion
-
This compound: Precursor ion [M+H-H₂O]⁺ → Product ion
-
Conclusion
This application note provides a comprehensive guide to the sample preparation and analysis of this compound in human plasma. The use of a deuterated internal standard with liquid-liquid extraction and LC-MS/MS analysis allows for the development of a highly selective, sensitive, and robust method. This methodology is suitable for high-throughput applications in clinical research and drug development for the study of cholesterol biosynthesis.
References
- 1. A comprehensive machine-readable view of the mammalian cholesterol biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. cholesterol biosynthesis III (via desmosterol) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 6. researchgate.net [researchgate.net]
- 7. lipidmaps.org [lipidmaps.org]
- 8. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low recovery of Dihydrolanosterol-d7 in sample extraction
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of Dihydrolanosterol-d7 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low recovery of this compound during sample extraction?
Low recovery of this compound, a deuterated internal standard, can indicate significant loss of the target analyte during sample preparation. The causes can be broadly categorized into issues with the extraction method (Solid-Phase Extraction or Liquid-Liquid Extraction), matrix effects, or analyte degradation.
Common factors include:
-
Inappropriate Solvent Selection: The solvents used for sample loading, washing, and elution may not be optimized for a non-polar compound like Dihydrolanosterol.
-
Incorrect pH: The pH of the sample can influence the ionization state of interfering compounds, affecting their removal and potentially the recovery of the analyte.[1][2]
-
Matrix Effects: Components within the biological matrix (e.g., proteins, phospholipids) can bind to the analyte or interfere with the extraction process.[1][2]
-
Procedural Errors: Inconsistent flow rates in SPE, allowing the cartridge to dry out, or incomplete phase separation in LLE can all lead to significant analyte loss.[1][3]
-
Incomplete Saponification: If Dihydrolanosterol is present in an esterified form, failure to completely hydrolyze these esters will result in low recovery of the free form.[4][5]
Below is a general workflow to diagnose the source of low recovery.
Caption: General troubleshooting workflow for low analyte recovery.
Q2: How can I optimize my Solid-Phase Extraction (SPE) protocol for this compound?
Optimizing your SPE protocol is critical for ensuring high and reproducible recovery. Dihydrolanosterol is a non-polar sterol, which dictates the choice of sorbent and solvents.
Troubleshooting Steps:
-
Verify Sorbent Choice: For a non-polar analyte like Dihydrolanosterol, a reversed-phase (e.g., C18) or a normal-phase (e.g., silica) sorbent is appropriate, depending on the sample solvent.[3] If your sample is in an aqueous matrix, use a reversed-phase sorbent. If dissolved in a non-polar organic solvent, a normal-phase sorbent like silica (B1680970) is suitable.[3][6]
-
Ensure Proper Conditioning: The sorbent must be properly conditioned (wetted) before loading the sample. Failure to do so results in incomplete binding of the analyte.[2]
-
Optimize Sample Loading:
-
Solvent Strength: The sample should be loaded in a weak solvent to ensure strong retention on the sorbent. For reversed-phase SPE, this means a highly aqueous solution. For normal-phase, a non-polar solvent like hexane (B92381) is used.[7]
-
Flow Rate: Use a slow and consistent flow rate (~1-2 mL/min) to allow sufficient time for the analyte to interact with the sorbent.[3]
-
-
Evaluate the Wash Step: The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent.[2] You may need to decrease the percentage of organic solvent in your wash solution for reversed-phase applications.[1]
-
Optimize Elution:
-
Solvent Strength: If recovery is low, the elution solvent may not be strong enough. For C18, increase the percentage of a non-polar organic solvent (e.g., isopropanol (B130326), methanol). For silica, a more polar solvent like 30% isopropanol in hexane is effective for eluting sterols.[3][6]
-
Elution Volume: Ensure the volume is sufficient to completely elute the analyte. Try eluting with multiple, smaller aliquots.[1]
-
Table 1: SPE Solvent Selection Guide for Sterols (Reversed-Phase C18)
| Step | Purpose | Solvent Example | Rationale |
| Conditioning | Activate sorbent | 1-3 mL Methanol (B129727) | Wets the C18 functional groups. |
| Equilibration | Prepare for sample | 1-3 mL Water or aqueous buffer | Creates a polar environment for analyte binding. |
| Sample Loading | Bind analyte | Sample in >95% aqueous solution | A weak solvent ensures strong retention of non-polar analytes. |
| Wash | Remove polar interferences | 1-3 mL 15-20% Methanol in Water | Removes interfering compounds without prematurely eluting the analyte.[1] |
| Elution | Recover analyte | 1-3 mL 95-100% Methanol or Isopropanol | A strong, non-polar solvent disrupts the interaction between the analyte and the sorbent. |
Experimental Protocol: Generic SPE for this compound from Plasma
This protocol provides a starting point for a reversed-phase SPE cleanup.
-
Saponification (if necessary): See Q5 for details.
-
Sample Pre-treatment: Acidify the sample with a small amount of formic or acetic acid to a pH between 2 and 4 to neutralize any potentially interfering anionic species.
-
SPE Cartridge: Select a C18 SPE cartridge (e.g., 100-200 mg).
-
Conditioning: Pass 3 mL of methanol through the cartridge.
-
Equilibration: Pass 3 mL of purified water through the cartridge. Do not let the cartridge dry out.[3]
-
Sample Loading: Load the pre-treated sample at a flow rate of 1 mL/min. Collect the flow-through for analysis to check for analyte loss.[7]
-
Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove polar impurities. Collect the wash fraction.
-
Elution: Elute the this compound with 2 mL of methanol into a clean collection tube.
-
Analysis: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
Caption: A typical Solid-Phase Extraction (SPE) workflow.
Q3: What are common pitfalls in Liquid-Liquid Extraction (LLE) that lead to low sterol recovery?
Liquid-liquid extraction (LLE) is a common method for extracting lipids, but several issues can lead to poor recovery.
Troubleshooting Steps:
-
Emulsion Formation: Emulsions are a common problem, especially with samples high in phospholipids (B1166683) or fats.[8] They form a stable layer between the aqueous and organic phases, trapping the analyte and preventing clean separation.
-
Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or centrifuging the sample at a higher speed.[8]
-
-
Incorrect Solvent Polarity: The choice of extraction solvent is crucial. For non-polar sterols, common solvents include hexane, chloroform (B151607), or methyl-tert-butyl ether (MTBE).[4][9] Ensure the solvent is non-polar enough to effectively partition the this compound from the aqueous sample matrix.
-
Insufficient Mixing: The two phases must be mixed thoroughly to ensure the analyte can move from the aqueous to the organic layer. Vortexing for 30-60 seconds is typical.
-
Phase Separation Issues: After mixing, the phases must be allowed to separate completely. Centrifugation is highly recommended to achieve a sharp interface.[9] When collecting the organic layer, be careful not to aspirate any of the aqueous phase or the protein interface.
-
Incorrect pH: While Dihydrolanosterol itself is neutral, the sample pH can affect the solubility of matrix components. For general lipid extractions, maintaining a neutral to slightly acidic pH is common.
Table 2: Common LLE Solvent Systems for Sterol Extraction
| Method | Solvent System | Organic Phase Position | Notes |
| Bligh/Dyer | Chloroform:Methanol:Water | Bottom | Gold standard for lipid extraction, but chloroform is toxic.[9] |
| Folch | Chloroform:Methanol | Bottom | Similar to Bligh/Dyer, uses a larger volume of solvent.[9] |
| MTBE Method | Methyl-tert-butyl ether:Methanol:Water | Top | Less toxic alternative; the upper organic layer is easier to collect without contamination.[9] |
| Hexane/Isopropanol | Hexane:Isopropanol | Top | Good for extracting non-polar lipids. |
Experimental Protocol: LLE using the Bligh/Dyer Method
-
Sample Preparation: To 200 µL of plasma in a glass tube, add the this compound internal standard.
-
Solvent Addition: Add 750 µL of a chloroform:methanol (1:2, v/v) mixture. Vortex for 30 seconds.[6]
-
Phase Separation: Add 250 µL of chloroform, vortex again. Then add 250 µL of purified water and vortex for a final 30 seconds.
-
Centrifugation: Centrifuge the sample at ~1,500 x g for 5-10 minutes to separate the phases.[6]
-
Collection: Three layers will be visible: an upper aqueous layer (methanol/water), a protein disk in the middle, and a lower organic layer (chloroform). Carefully collect the bottom chloroform layer using a glass Pasteur pipette.
-
Drying and Reconstitution: Evaporate the collected organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for analysis.
Caption: A typical Liquid-Liquid Extraction (LLE) workflow.
Q4: Could matrix effects be the cause of my low recovery, and how can I mitigate them?
Yes, matrix effects can significantly reduce recovery. Components in biological samples, such as proteins and phospholipids, can bind to sterols or interfere with the extraction sorbent.
Mitigation Strategies:
-
Protein Precipitation (PPT): Before extraction, precipitate proteins by adding a cold organic solvent like acetonitrile (B52724) or methanol. Centrifuge to pellet the proteins and proceed with the supernatant.
-
Saponification: This process not only cleaves steryl esters but also breaks down triglycerides and phospholipids, reducing the complexity of the matrix.[5]
-
Use of a Deuterated Internal Standard: You are already using this compound, which is excellent practice. This standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification even if absolute recovery is inconsistent.[6] A consistently low recovery (e.g., below 50%) still indicates a need to optimize the extraction procedure.[6]
-
Dilution: Diluting the sample with the initial extraction solvent can reduce the concentration of interfering matrix components.
-
Alternative Extraction Methods: If matrix effects are severe with LLE, consider SPE, which can provide better cleanup. Conversely, if an SPE sorbent is showing strong, irreversible binding from matrix components, a well-optimized LLE might be preferable.
Q5: Is saponification necessary for my samples, and how does it affect recovery?
Saponification is an alkaline hydrolysis step used to cleave ester linkages. In sterol analysis, it is used to free sterols from their fatty acid ester forms.
When is Saponification Needed?
-
Total Sterol Measurement: If you need to measure the total concentration of Dihydrolanosterol (both free and esterified), saponification is mandatory. In biological systems, a significant portion of sterols can be esterified.[5]
-
Matrix Cleanup: Saponification effectively degrades major lipids like triglycerides and phospholipids, which can simplify the sample matrix and reduce interference.[5]
Potential Issues with Saponification:
-
Analyte Degradation: Harsh conditions (high temperature, strong base) can potentially degrade certain sterols. The stability of Dihydrolanosterol under these conditions should be verified.
-
Incomplete Reaction: If the reaction does not go to completion, recovery will be low and variable. Ensure sufficient time, temperature, and reagent concentration.
Experimental Protocol: Alkaline Saponification
-
Initial Extraction: Perform an initial lipid extraction using a method like Bligh/Dyer to isolate the total lipid fraction. Dry the extract under nitrogen.
-
Hydrolysis: Re-dissolve the dried lipid extract in 1 mL of a 1 M potassium hydroxide (B78521) (KOH) solution in ethanol.[6]
-
Incubation: Cap the tube tightly (Teflon-lined caps (B75204) are recommended) and incubate at 90°C for 2 hours.[6]
-
Neutralization and Re-extraction: After cooling, add 1 mL of water and neutralize the solution with an acid (e.g., HCl). Re-extract the now-free sterols using a non-polar solvent like hexane.
-
Cleanup: The hexane extract can then be further purified using SPE (normal-phase silica is common after saponification) or analyzed directly.[6]
Caption: Decision tree for performing saponification.
References
- 1. benchchem.com [benchchem.com]
- 2. specartridge.com [specartridge.com]
- 3. welch-us.com [welch-us.com]
- 4. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. youtube.com [youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
Matrix effects and ion suppression with Dihydrolanosterol-d7 in LC-MS
Welcome to the technical support center for the analysis of Dihydrolanosterol-d7 and related sterols using Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to matrix effects and ion suppression, ensuring the acquisition of accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: In LC-MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest, which can include proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, such as this compound, in the mass spectrometer's ion source.[1][2] This interference can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal intensity, termed ion enhancement.[1][3] Ion suppression is the more common phenomenon and can negatively affect the accuracy, precision, and sensitivity of your analytical method.[2][4][5]
Q2: I am observing a weak or inconsistent signal for this compound. How can I determine if this is due to matrix effects?
A2: A weak and variable signal for this compound, especially in complex biological matrices like plasma or serum, is a strong indicator of ion suppression.[6][7] To confirm the presence and extent of matrix effects, a post-extraction spike experiment is a common and effective method.[1][7] This involves comparing the peak area of this compound spiked into an extracted blank matrix sample with the peak area of the analyte in a clean solvent at the same concentration. A significant difference in the signal response between the two samples points to the presence of matrix effects.[3][7]
Q3: What are the primary causes of ion suppression for sterols like this compound?
A3: For hydrophobic molecules like this compound, the primary causes of ion suppression include:
-
Co-eluting Matrix Components: Phospholipids and salts from biological samples are major contributors to ion suppression as they can co-elute with the analyte and interfere with the electrospray ionization (ESI) process.[6]
-
Competition in the Ion Source: High concentrations of co-eluting compounds can saturate the ionization source, reducing the available charge for the analyte and thereby suppressing its signal.[6]
-
Poor Chromatographic Resolution: Inadequate separation of this compound from other matrix components can lead to direct competition during ionization.[6][8][9]
-
Mobile Phase Additives: The use of non-volatile additives or high concentrations of certain modifiers in the mobile phase can interfere with the ionization process.[6]
Q4: How can the use of this compound as an internal standard help with these issues?
A4: Using a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for compensating for matrix effects.[1][4] Since this compound is chemically and physically almost identical to the unlabeled analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved as this ratio should remain consistent despite variations in ion suppression between samples.[1][4]
Troubleshooting Guides
Problem: Low signal intensity and poor reproducibility for this compound in plasma samples.
This common issue often points towards significant ion suppression from the complex biological matrix.
Troubleshooting Workflow
Caption: A workflow for troubleshooting ion suppression.
Solutions
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1] For sterols, while protein precipitation is simple, it often fails to adequately remove phospholipids.[6] More rigorous techniques are recommended:
-
Liquid-Liquid Extraction (LLE): This method partitions the analyte into an organic solvent, leaving many matrix components behind.[10][11]
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by retaining the analyte on a solid sorbent while interferences are washed away, generally providing the cleanest extracts.[3][12][13]
-
-
Improve Chromatographic Separation: Modifying the LC method can separate this compound from co-eluting interferences.[1][7] Consider adjusting the mobile phase composition, gradient profile, or using a different column chemistry, such as a pentafluorophenyl (PFP) stationary phase, which can offer different selectivity for sterols.[14] Ultra-high performance liquid chromatography (UPLC) can also provide better resolution and reduce the potential for co-elution.[8][9]
-
Sample Dilution: A straightforward approach is to dilute the sample.[4] This reduces the concentration of both the analyte and the interfering matrix components. This is only a viable option if the analyte concentration is high enough to be detected after dilution.[4]
-
Matrix-Matched Calibrators: Preparing calibration standards and quality control samples in the same biological matrix as the unknown samples can help to compensate for consistent matrix effects.[1][4]
Quantitative Data Summary
The following table summarizes the effectiveness of different sample preparation techniques in minimizing matrix effects and improving analyte recovery.
| Sample Preparation Technique | Typical Analyte Recovery (%) | Typical Matrix Effect (%)* | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | 70-90% | 50-80% (Significant Suppression) | Advantage: Simple and fast. Disadvantage: Does not effectively remove phospholipids.[5][6] |
| Liquid-Liquid Extraction (LLE) | 70-95% | 70-100% (Low to Moderate Suppression) | Advantage: Provides cleaner extracts than PPT. Disadvantage: Can be labor-intensive and may form emulsions.[3] |
| Solid-Phase Extraction (SPE) | 85-105% | 90-110% (Minimal Suppression) | Advantage: Provides the cleanest extracts and can be automated. Disadvantage: More expensive and requires method development.[3] |
*Matrix Effect (%) is calculated as (Peak Area in Post-extraction Spike / Peak Area in Neat Solution) * 100. A value < 100% indicates ion suppression.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol details the post-extraction spike experiment to quantify the extent of ion suppression or enhancement.
Objective: To determine the matrix factor (MF) for this compound in a specific biological matrix.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its unlabeled analyte into the final reconstitution solvent at a known concentration.
-
Set B (Post-extraction Spike): Extract a blank matrix sample using your established protocol. Spike this compound and its unlabeled analyte into the final, dried extract before reconstitution.
-
Set C (Pre-extraction Spike): Spike this compound and its unlabeled analyte into the blank matrix sample before starting the extraction procedure.
-
-
Analysis: Analyze all three sets of samples by LC-MS.
-
Calculation:
-
Matrix Effect (%): ME = (Average peak area of Set B / Average peak area of Set A) * 100
-
Recovery (%): RE = (Average peak area of Set C / Average peak area of Set B) * 100
-
Process Efficiency (%): PE = (Average peak area of Set C / Average peak area of Set A) * 100
-
Interpretation: An ME value significantly different from 100% indicates a matrix effect ( < 100% for suppression, > 100% for enhancement).[3]
Protocol 2: Solid-Phase Extraction (SPE) for Sterol Analysis from Plasma
This protocol provides a general method for cleaning up plasma samples for sterol analysis using a C18 SPE cartridge.
Materials:
-
C18 SPE cartridges
-
Plasma samples, calibrators, and QCs
-
Internal standard working solution (this compound)
-
Methanol (B129727) (for conditioning and elution)
-
Water (LC-MS grade)
-
Wash solution (e.g., 5-10% methanol in water)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 50:50 methanol/water)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard, this compound.
-
Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of the wash solution to remove polar interferences. Dry the cartridge thoroughly under vacuum.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the reconstitution solvent. The sample is now ready for LC-MS analysis.
Caption: A typical SPE workflow for plasma samples.
References
- 1. longdom.org [longdom.org]
- 2. lambdalaboratory.com [lambdalaboratory.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. waters.com [waters.com]
- 9. waters.com [waters.com]
- 10. LC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrolanosterol-d7 stability in long-term storage and in solution
This technical support center provides guidance on the long-term storage and solution stability of dihydrolanosterol-d7 for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1][2][3] Under these conditions, the compound is reported to be stable for up to three years.[1] Another source suggests a stability of one year at this temperature.[2] It is recommended to refer to the manufacturer's certificate of analysis for specific lot stability information.
Q2: How should I store this compound once it is in solution?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. For the non-deuterated form, dihydrolanosterol (B1674475), it is also recommended to protect the solution from light.
Q3: What solvents are suitable for dissolving this compound?
Q4: Are there any signs of degradation I should look for?
Visual inspection for color changes or precipitation in solutions can be an initial indicator of degradation or insolubility. For a more accurate assessment, chromatographic techniques such as HPLC or LC-MS should be used to check the purity of the compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results | Compound degradation due to improper storage. | Verify the storage conditions (temperature, light exposure) and the age of the solid compound and any prepared solutions. Run a purity check using an appropriate analytical method (e.g., HPLC, LC-MS). |
| Difficulty dissolving the compound | Incorrect solvent choice or insufficient temperature. | Use a non-polar organic solvent. Gentle warming may aid dissolution, but be cautious of potential degradation at elevated temperatures. Refer to literature on lanosterol (B1674476) for suitable solvents. |
| Precipitation in stock solution | Supersaturation or storage at an inappropriate temperature. | Ensure the compound is fully dissolved initially. Store stock solutions at the recommended -80°C to maintain stability and solubility. If precipitation occurs upon thawing, gentle warming and vortexing may be required. |
Stability Data Summary
The following tables summarize the recommended storage conditions for this compound to ensure its stability.
Table 1: Long-Term Stability of Solid this compound
| Storage Temperature | Reported Stability | Source |
| -20°C | 3 years | |
| -20°C | 1 year |
Table 2: Stability of this compound in Solution
| Storage Temperature | Reported Stability | Source |
| -80°C | 6 months | |
| -20°C | 1 month |
Note: For the non-deuterated dihydrolanosterol, protection from light is also recommended for solutions.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound in a specific solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in the desired solvent to a known concentration.
-
Ensure the compound is fully dissolved. Gentle warming and vortexing may be applied if necessary.
-
-
Initial Purity Analysis (Timepoint 0):
-
Immediately after preparation, analyze an aliquot of the stock solution using a validated analytical method (e.g., HPLC-UV or LC-MS).
-
Determine the initial purity of the this compound peak.
-
-
Storage:
-
Aliquot the remaining stock solution into several vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots under the desired storage conditions (e.g., -20°C or -80°C, protected from light).
-
-
Stability Testing at Subsequent Timepoints:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from storage.
-
Allow the solution to come to room temperature.
-
Analyze the solution using the same analytical method as in step 2.
-
Compare the purity of the this compound peak to the initial purity at timepoint 0. The appearance of new peaks or a decrease in the main peak area may indicate degradation.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each timepoint relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing the stability of this compound solutions.
Dihydrolanosterol is an intermediate in the Kandutsch-Russell pathway of cholesterol biosynthesis and serves as a substrate for the enzyme CYP51 (lanosterol 14α-demethylase).
Caption: Role of dihydrolanosterol in the cholesterol biosynthesis pathway.
References
Common interferences in the mass spectrometric analysis of Dihydrolanosterol-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dihydrolanosterol-d7 as an internal standard in mass spectrometric analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of dihydrolanosterol (B1674475), a precursor in the cholesterol biosynthesis pathway. In mass spectrometry, it serves as an excellent internal standard for the quantification of endogenous dihydrolanosterol and other related sterols. Its chemical properties are nearly identical to the non-deuterated (endogenous) form, but it has a higher mass due to the seven deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish it from the analyte of interest, enabling accurate quantification by correcting for variations in sample preparation and instrument response.
Q2: What are the optimal Multiple Reaction Monitoring (MRM) transitions for this compound?
The precise MRM transitions should be optimized for your specific instrument. However, based on the known fragmentation of similar sterols, a likely transition can be predicted. Sterols often lose a water molecule during ionization. For unlabeled dihydrolanosterol, a transition of m/z 429 -> 411 has been reported, corresponding to the protonated molecule and its subsequent loss of water[1]. Therefore, for this compound, the predicted MRM transition would be:
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Note |
| This compound | 436.4 | 418.4 | Predicted, based on [M+H]+ and subsequent loss of H2O. Requires empirical optimization. |
| Dihydrolanosterol | 429.4 | 411.4 | [1] |
Q3: What is isotopic interference and how can it affect my results?
Isotopic interference, or "crosstalk," occurs when the signal from the naturally occurring isotopes of the unlabeled analyte (dihydrolanosterol) contributes to the signal of the deuterated internal standard (this compound). This can lead to an overestimation of the internal standard concentration and, consequently, an underestimation of the analyte concentration.
Q4: How can I check for and correct for isotopic interference?
To check for isotopic interference, prepare a sample containing a high concentration of unlabeled dihydrolanosterol without any this compound. Analyze this sample and monitor the MRM channel for this compound. Any signal detected in this channel is due to isotopic contribution from the unlabeled analyte. A correction factor can then be calculated and applied to subsequent measurements.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of this compound.
Issue 1: Poor Chromatographic Separation of Dihydrolanosterol from Other Sterols
-
Problem: Dihydrolanosterol may co-elute with other structurally similar sterols, such as lanosterol (B1674476) and cholesterol, leading to inaccurate quantification.
-
Solution:
-
Chromatographic Method Optimization:
-
Column Chemistry: Consider using a pentafluorophenyl (PFP) stationary phase column, which can provide different selectivity for sterols compared to standard C18 columns[2].
-
Gradient Elution: Employ a shallow and slow gradient to improve the separation of closely related sterol isomers.
-
Temperature: Optimize the column temperature, as lower temperatures can sometimes enhance separation.
-
-
Sample Preparation:
-
Derivatization: Derivatizing sterols through silylation can improve their chromatographic properties and aid in their separation.
-
-
Issue 2: Signal Suppression or Enhancement (Matrix Effects)
-
Problem: Components of the biological matrix (e.g., phospholipids, salts, other lipids) can co-elute with this compound and interfere with its ionization, leading to either a suppressed or enhanced signal. Cholesterol, being highly abundant in many biological samples, is a significant contributor to matrix effects in sterol analysis[3].
-
Solution:
-
Effective Sample Preparation:
-
Solid-Phase Extraction (SPE): Use SPE to remove interfering matrix components prior to LC-MS analysis.
-
Liquid-Liquid Extraction (LLE): Optimize LLE conditions to selectively extract sterols while minimizing the co-extraction of interfering substances.
-
-
Calibration Strategy:
-
Matrix-Matched Calibrants: Prepare calibration standards in a matrix that closely mimics the study samples to compensate for consistent matrix effects.
-
Standard Addition: For complex matrices, the method of standard additions can provide more accurate quantification.
-
-
Chromatographic Separation: Improve the chromatographic separation of this compound from the bulk of the matrix components.
-
Issue 3: In-source Fragmentation
-
Problem: this compound may fragment within the ion source of the mass spectrometer, leading to a reduced precursor ion signal and potentially interfering signals.
-
Solution:
-
Optimize Source Parameters: Carefully tune the ion source parameters, such as the fragmentor voltage (or cone voltage), to minimize in-source fragmentation while maintaining adequate ionization efficiency. The goal is to maximize the abundance of the intended precursor ion.
-
Experimental Protocols
Protocol 1: Sample Preparation for Sterol Analysis from Biological Matrices
This protocol provides a general workflow for the extraction of sterols from biological samples.
-
Sample Homogenization: Homogenize the tissue or cell sample in an appropriate buffer.
-
Internal Standard Spiking: Add a known amount of this compound solution to the homogenate at the earliest stage of sample preparation.
-
Lipid Extraction: Perform a lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer procedure.
-
Saponification (Optional): To analyze total sterols (free and esterified), perform alkaline hydrolysis (saponification) to cleave the ester bonds.
-
Solid-Phase Extraction (SPE): Use a silica-based SPE cartridge to clean up the lipid extract and isolate the sterol fraction.
-
Reconstitution: Evaporate the solvent and reconstitute the dried sterol extract in a solvent compatible with your LC-MS system (e.g., methanol/acetonitrile).
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: Logical relationships for troubleshooting inaccurate quantification.
References
Improving chromatographic resolution of Dihydrolanosterol-d7
Technical Support Center: Dihydrolanosterol-d7 Analysis
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic resolution of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques for analyzing this compound?
A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for detection and quantification.[1][2] Due to the structural similarity of sterols, achieving good separation can be challenging.[2]
Q2: How does the deuterium (B1214612) labeling in this compound affect its chromatographic behavior?
A2: The presence of deuterium can lead to slight differences in retention time compared to its non-deuterated counterpart. This is known as the isotope effect. On nonpolar stationary phases, deuterated compounds may elute slightly earlier (inverse isotope effect), while on polar stationary phases, they may elute later (normal isotope effect).[3]
Q3: What type of HPLC column is recommended for this compound analysis?
A3: Reversed-phase C18 columns are frequently used for the separation of sterols like dihydrolanosterol.[4] For instance, an Agilent ZORBAX Eclipse Plus C18 (4.6 × 250 mm, 3.5 μm) has been successfully used for separating lanosterol (B1674476) and dihydrolanosterol.[4]
Q4: Is derivatization necessary for the GC analysis of this compound?
A4: Yes, derivatization is highly recommended for GC analysis of sterols. Silylation, which involves replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common and effective method to increase the volatility and thermal stability of the analyte, leading to improved peak shape and sensitivity.[1]
Troubleshooting Guide
Poor Peak Shape (Tailing or Fronting) in HPLC
Problem: My this compound peak is tailing or fronting in my HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions | Add a small amount of a competitive agent (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace the column if necessary. |
Inadequate Resolution Between this compound and Other Sterols
Problem: I am unable to separate this compound from other closely related sterols in my sample.
| Parameter | Adjustment Strategy |
| Mobile Phase Composition | Optimize the mobile phase by varying the solvent ratio. For reversed-phase HPLC, decreasing the percentage of the organic solvent will generally increase retention and may improve resolution.[5] |
| Stationary Phase | Consider a different column chemistry. If using a C18 column, trying a phenyl-hexyl or a different bonded phase might provide alternative selectivity. |
| Temperature | Adjusting the column temperature can alter selectivity.[5] Experiment with temperatures between 25°C and 40°C. |
| Flow Rate | Lowering the flow rate can increase the number of theoretical plates and improve resolution, but will also increase the analysis time.[5] |
Low Signal Intensity in GC-MS
Problem: The signal for my this compound peak is very low in my GC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Incomplete Derivatization | Ensure the silylation reaction has gone to completion. Optimize the reaction time, temperature, and reagent concentration.[1] |
| Adsorption in the GC System | Use a deactivated inlet liner and ensure the column is properly conditioned to minimize active sites where the analyte can adsorb. |
| Suboptimal Ionization | Optimize the ion source parameters in your mass spectrometer to enhance the ionization of the derivatized this compound. |
Experimental Protocols
Representative HPLC Method for Sterol Separation
This protocol is adapted from a method used for the separation of lanosterol and dihydrolanosterol.[4]
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 250 mm, 3.5 μm)[4]
-
Mobile Phase: 95% Methanol[4]
-
Flow Rate: 1 mL/min[4]
-
Column Temperature: 35°C[4]
-
Injection Volume: 10 μL[4]
-
Detection: UV at 210 nm[4]
Representative GC-MS Method for Sterol Analysis
This protocol is a general approach for sterol analysis and may require optimization for this compound.
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the sample.
-
Evaporate the solvent and reconstitute in a suitable solvent.
-
Derivatize with a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 60-70°C for 30-60 minutes.[1]
-
-
GC Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent[6]
-
Carrier Gas: Helium at a constant flow of 1 mL/min[6]
-
Injector Temperature: 280°C[6]
-
Oven Program: Initial temperature of 180°C, hold for 1 min, ramp to 250°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 10 min.[6]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV[6]
-
Acquisition Mode: Scan or Selected Ion Monitoring (SIM)
-
Visualizations
References
Preventing degradation of Dihydrolanosterol-d7 during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Dihydrolanosterol-d7 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation during sample preparation?
A1: The primary factors contributing to the degradation of this compound are exposure to oxygen, heat, light, and harsh chemical conditions (e.g., strong acids or bases).[1][2][3] Oxidation is a common issue for sterols, leading to the formation of hydroxylated or ketonated derivatives.[2][4] Elevated temperatures during steps like saponification or evaporation can accelerate degradation.
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, it is recommended to keep the compound as a powder at -20°C for up to three years. If in a solvent, store at -80°C for up to 6 months or at -20°C for up to one month. Always protect the compound from light.
Q3: What solvents are recommended for preparing a this compound stock solution?
A3: this compound is soluble in organic solvents such as ethanol (B145695), methanol, and chloroform. When preparing a stock solution, it is advisable to first dissolve the compound in a primary solvent like ethanol before further dilution with co-solvents to achieve the desired concentration.
Q4: Can I use this compound as an internal standard for both GC-MS and LC-MS analysis?
A4: Yes, this compound is suitable as an internal standard for both GC-MS and LC-MS applications. For GC-MS, derivatization to a more volatile form, such as a trimethylsilyl (B98337) (TMS) ether, is typically required. For LC-MS, derivatization may not be necessary, depending on the ionization method used.
Troubleshooting Guides
Issue 1: Low or no detectable this compound signal in my analysis.
| Possible Cause | Troubleshooting Step |
| Degradation during storage | Verify that the compound has been stored at the recommended temperature and protected from light. Consider using a fresh vial if improper storage is suspected. |
| Degradation during sample preparation | Minimize exposure to high temperatures and light. Use antioxidants like BHT or tocopherol during extraction and sample handling. Avoid unnecessarily harsh saponification conditions (e.g., high temperatures or prolonged incubation). |
| Incomplete derivatization (GC-MS) | Ensure derivatization reagents are fresh and the reaction is carried out under anhydrous conditions. Optimize reaction time and temperature. |
| Poor extraction recovery | Optimize the liquid-liquid or solid-phase extraction protocol. Ensure the pH of the sample is appropriate for the extraction solvent used. |
| Instrumental issues | Check the sensitivity and calibration of the mass spectrometer. Ensure the correct SIM or MRM transitions are being monitored. |
Issue 2: I am observing unexpected peaks in my chromatogram.
| Possible Cause | Troubleshooting Step |
| Oxidation products | The presence of additional peaks may indicate the formation of oxidation products, such as hydroxylated or ketonated forms of this compound. Minimize exposure to air by working under an inert atmosphere (e.g., nitrogen) and using degassed solvents. |
| Derivatization artifacts | Side reactions during derivatization can lead to multiple peaks. Optimize the derivatization conditions and ensure the removal of excess derivatizing agent before analysis. |
| Contamination | Ensure all glassware and solvents are clean and free of contaminants. Run a blank sample to identify any background interference. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions | Reference |
| Powder | -20°C | Up to 3 years | - | |
| In Solvent | -80°C | Up to 6 months | Protect from light | |
| In Solvent | -20°C | Up to 1 month | Protect from light |
Experimental Protocols
Protocol: Quantification of Sterols in Biological Samples using this compound as an Internal Standard by GC-MS
This protocol provides a general workflow for the extraction, derivatization, and analysis of sterols from a biological matrix.
1. Sample Preparation and Extraction: a. To 100 µL of plasma, add a known amount of this compound as the internal standard. b. Add 1 mL of 1 M ethanolic potassium hydroxide (B78521) containing an antioxidant (e.g., 0.1% BHT). c. Incubate at room temperature for 18 hours or at a slightly elevated temperature (e.g., 37°C) for a shorter duration to hydrolyze sterol esters. Avoid high temperatures to minimize degradation. d. After saponification, add 1 mL of water and extract the non-saponifiable lipids (including sterols) three times with 2 mL of hexane (B92381) or another suitable non-polar solvent. e. Pool the organic extracts and wash with 1 mL of water to remove residual alkali. f. Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate to dryness under a stream of nitrogen at a temperature not exceeding 40°C.
2. Derivatization for GC-MS: a. To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of anhydrous pyridine. b. Cap the vial tightly and heat at 60°C for 1 hour to form the trimethylsilyl (TMS) ethers. c. After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Analysis: a. Gas Chromatograph: Use a capillary column suitable for sterol analysis (e.g., HP-5MS). b. Injector Temperature: 280°C. c. Oven Temperature Program: Initial temperature of 180°C, hold for 1 min, then ramp to 300°C at 10°C/min and hold for 10 min. d. Mass Spectrometer: Operate in electron ionization (EI) mode. e. Acquisition Mode: Use selected ion monitoring (SIM) to monitor characteristic ions for this compound-TMS and the target sterol-TMS derivatives for enhanced sensitivity and specificity.
Visualizations
Caption: Recommended workflow for sterol analysis using this compound.
Caption: Troubleshooting guide for low this compound recovery.
References
- 1. Stability of Cholesterol, 7-Ketocholesterol and β-Sitosterol during Saponification: Ramifications for Artifact Monitoring of Sterol Oxide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P-450-dependent oxidation of lanosterol in cholesterol biosynthesis. Microsomal electron transport and C-32 demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing isotopic exchange issues with deuterated sterol standards
Welcome to the Technical Support Center for Deuterated Sterol Standards. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating isotopic exchange issues to ensure the accuracy and reliability of quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern with deuterated standards?
Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium (B1214612) atom on a labeled internal standard is replaced by a hydrogen atom (proton) from its surroundings, such as from a protic solvent or biological matrix.[1][2]
This is a critical issue in quantitative mass spectrometry for two main reasons:
-
Inaccurate Quantification: The loss of deuterium changes the mass of the internal standard. This leads to a reduced standard signal and an artificially inflated signal for the unlabeled analyte, resulting in the calculation of erroneously high concentrations.[3][4]
-
False Positives: If the internal standard loses all of its deuterium labels, it becomes indistinguishable from the analyte, creating a "false positive" signal.[1][3]
Q2: What factors influence the rate of hydrogen-deuterium exchange?
The stability of deuterium labels is highly dependent on both molecular structure and environmental conditions. Key factors include:
-
Label Position: The location of the deuterium atom on the sterol molecule is crucial. Labels on heteroatoms (e.g., -OH, -NH) are highly unstable and readily exchange. Deuterium atoms on carbon atoms adjacent to carbonyl groups (alpha-carbons) or in other base-sensitive positions are also susceptible to exchange.[1][3][5][6]
-
pH: The exchange rate is highly pH-dependent. The rate is at its minimum around pH 2.5-3.0 and increases significantly under neutral or basic conditions.[4][7][8][9]
-
Temperature: Higher temperatures accelerate the rate of all chemical reactions, including isotopic exchange.[1][7][8] Conversely, lowering the temperature dramatically slows the exchange rate.[7][10]
-
Solvent Composition: Protic solvents like water and methanol (B129727) contain exchangeable protons and are necessary for the exchange process to occur.[1]
Q3: How can I select a stable deuterated sterol standard?
Choosing a high-quality internal standard is the first line of defense against isotopic exchange.
-
Prioritize Stable Label Positions: Select standards where deuterium atoms are placed on stable, non-exchangeable carbon positions, away from carbonyl groups or heteroatoms.[5][6]
-
Review the Certificate of Analysis (C of A): The C of A should specify the exact position of the labels, as well as the isotopic and chemical purity of the standard. High isotopic enrichment (≥98%) is essential.[6]
-
Consider ¹³C-Labeled Standards: When possible, using standards labeled with stable isotopes like Carbon-13 (¹³C) is a more robust alternative. ¹³C labels are incorporated into the carbon backbone of the molecule and are not susceptible to chemical exchange.[11][12] While often more expensive, they eliminate the risk of back-exchange.[5]
Troubleshooting Guide
This guide addresses common issues encountered during analysis that may be related to isotopic exchange.
Problem 1: I see a significant peak for the unlabeled analyte when I inject a solution containing only the deuterated standard.
This is a classic sign of back-exchange, where the deuterated standard is converting to the unlabeled analyte during sample preparation or analysis.[8]
Troubleshooting Workflow
Caption: A decision tree for troubleshooting unexpected analyte signals.
Problem 2: My quantitative results are inconsistent and show poor accuracy or precision.
While several factors can cause this, isotopic exchange in the internal standard is a common culprit. Variability in the extent of exchange between samples, calibrators, and QCs will lead to unreliable data.
Recommended Actions
-
Perform a Stability Study: Use the protocol provided below to systematically test the stability of your deuterated standard in your specific sample matrix and solvent conditions.[6]
-
Analyze Mobile Phase: If you are using aqueous mobile phases, particularly at neutral or basic pH, prepare a fresh batch and adjust the pH to the acidic range (e.g., pH 3 with 0.1% formic acid) to minimize on-column exchange.
-
Evaluate Matrix Effects: Even with co-elution, differential matrix effects can occur.[6] Conduct a post-extraction addition experiment to verify that the analyte and standard are affected similarly by the matrix.
Impact of Experimental Conditions on Deuterium Exchange
The following table summarizes the risk of isotopic exchange under various conditions. This data is generalized, and the actual rate of exchange is molecule-specific.
| Parameter | Condition | Risk of Isotopic Exchange | Recommendation |
| pH | > 8 (Basic) | High | Avoid. Significantly accelerates exchange.[3][12] |
| 4 - 7 (Neutral) | Moderate | Use caution; exchange can still occur over time. | |
| 2.5 - 3.5 (Acidic) | Low | Optimal. This is the "quench" condition that minimizes the exchange rate.[8][9] | |
| Temperature | > 25°C (Room Temp) | High | Avoid prolonged exposure. |
| 4 - 10°C (Refrigerated) | Low | Optimal. Store samples and standards, and maintain autosampler at low temp.[8] | |
| Label Position | On Heteroatom (-OH, -NH) | Very High | Avoid these standards for quantitative work.[1][5] |
| Alpha to Carbonyl | Moderate-High | Susceptible to base- and acid-catalyzed exchange.[5][6] | |
| Aromatic/Aliphatic C-D | Low | Optimal. Generally stable under typical analytical conditions. | |
| Solvent | Protic (Water, Methanol) | Higher | Necessary for exchange; minimize exposure time under non-optimal pH/temp.[1] |
| Aprotic (Acetonitrile) | Low | Preferred for stock solutions and reconstitution when possible.[8] |
Experimental Protocol: Standard Stability Incubation Study
This protocol is designed to assess the stability of a deuterated standard by incubating it in the sample matrix and analytical solvents over a time course that mimics your experimental workflow.[4]
Objective: To quantify the extent of deuterium back-exchange under your specific analytical conditions.
Methodology Workflow
Caption: Step-by-step workflow for the stability incubation study.
Detailed Steps:
-
Prepare Samples:
-
T=0 Control Samples: Spike a known concentration of the deuterated standard into blank biological matrix (e.g., plasma). Immediately process these samples using your standard extraction protocol. These represent your baseline.
-
Matrix Incubation Samples: Spike the standard into the blank matrix. Aliquot into separate vials for each time point and temperature.
-
Solvent Incubation Samples: Spike the standard into your final sample reconstitution solvent. Aliquot as above.
-
-
Incubate:
-
Place the 'Matrix' and 'Solvent' incubation sets at the temperatures you wish to test (e.g., 4°C in the autosampler and 21°C for room temperature benchtop exposure).
-
Select time points that reflect your typical workflow (e.g., 0, 2, 8, and 24 hours).
-
-
Process & Analyze:
-
At each designated time point, remove the corresponding aliquots from incubation and process them immediately.
-
Analyze all processed samples (T=0 and all incubated time points) in a single LC-MS/MS batch.
-
-
Data Analysis:
-
For each time point, compare the peak area of the deuterated standard to the T=0 average. A decrease of >15-20% suggests instability.[4]
-
Monitor the peak area of the unlabeled analyte. A systematic increase in this signal over time in the incubated samples is direct evidence of back-exchange.
-
If instability is detected, use the results to optimize your protocol by modifying pH, temperature, or solvent composition to minimize the exchange.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms and uses of hydrogen exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. mdpi.com [mdpi.com]
Minimizing adduct formation of Dihydrolanosterol-d7 in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize adduct formation during the analysis of Dihydrolanosterol-d7 by Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common adducts observed with this compound in ESI-MS?
A1: In positive ion ESI-MS, this compound, like other sterols, commonly forms several adducts. The most prevalent are the protonated molecule [M+H]⁺, sodium adduct [M+Na]⁺, potassium adduct [M+K]⁺, and ammonium (B1175870) adduct [M+NH₄]⁺. The formation and abundance of these adducts can be influenced by sample preparation, solvent purity, and the cleanliness of the LC-MS system.[1][2][3]
Q2: Why is it important to minimize adduct formation?
A2: Minimizing adduct formation is crucial for several reasons. Firstly, the presence of multiple adducts for a single analyte complicates spectral interpretation. Secondly, it dilutes the ion signal of the primary ion of interest (typically [M+H]⁺), which can significantly reduce the sensitivity and limit of detection of the analytical method.[4] This can be particularly problematic when dealing with low-abundance analytes in complex biological matrices.
Q3: Can the choice of mobile phase additives help in reducing adducts?
A3: Yes, the choice of mobile phase additives is a powerful tool for controlling adduct formation.[5] Adding a consistent source of a desired adduct-forming ion, such as ammonium formate (B1220265) or ammonium acetate (B1210297), can promote the formation of the [M+NH₄]⁺ adduct and suppress the formation of undesired sodium and potassium adducts. Conversely, additives that can act as cation scavengers may also be effective.
Q4: How do I prevent sodium and potassium adduct formation?
A4: Sodium and potassium adducts often originate from contaminated glassware, solvents, and reagents. To minimize these adducts, it is recommended to use high-purity solvents (e.g., LC-MS grade), plastic vials and containers instead of glass, and freshly prepared mobile phases. Ensuring the cleanliness of the entire LC-MS flow path is also critical.
Q5: Is there a preferred ionization mode for this compound analysis?
A5: While ESI can be used for sterol analysis, Atmospheric Pressure Chemical Ionization (APCI) is often more sensitive for neutral and low-polarity molecules like sterols. In ESI, promoting the formation of a specific adduct, like the ammonium adduct, can enhance ionization efficiency. For ESI, positive ion mode is typically used for sterol analysis.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the ESI-MS analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High abundance of [M+Na]⁺ and [M+K]⁺ adducts | Contamination from glassware, solvents, or reagents. | - Use high-purity, LC-MS grade solvents.- Utilize plastic sample vials and containers instead of glass.- Prepare fresh mobile phases daily.- Clean the LC system and MS source regularly. |
| Low intensity of the desired [M+H]⁺ or [M+NH₄]⁺ ion | - Inefficient protonation or ammonium adduction.- Signal split across multiple adducts. | - Add a mobile phase modifier to promote the formation of a single, desired adduct. For example, add 1-10 mM ammonium formate or acetate to the mobile phase to enhance the [M+NH₄]⁺ adduct.- Optimize ESI source parameters such as capillary voltage, gas flow, and temperature. |
| Poor signal reproducibility | Inconsistent adduct formation between runs. | - Introduce a consistent, low concentration of an additive (e.g., ammonium formate) to the mobile phase to ensure a stable and predominant adduct is formed in every injection.- Ensure thorough mixing of mobile phases. |
| Presence of unexpected adducts | Contaminants in the mobile phase or from the sample matrix. | - Scrutinize the quality and handling of all solvents and additives.- Implement a robust sample preparation method (e.g., solid-phase extraction) to remove interfering matrix components. |
Experimental Protocols
Protocol 1: Minimizing Sodium and Potassium Adducts by Promoting Ammonium Adduct Formation
This protocol aims to enhance the signal of the [M+NH₄]⁺ adduct of this compound while suppressing [M+Na]⁺ and [M+K]⁺ adducts.
1. Sample Preparation:
- Dissolve the this compound standard or extracted sample in a high-purity organic solvent such as methanol (B129727) or acetonitrile.
- Use polypropylene (B1209903) or other plastic vials and pipette tips to avoid sodium and potassium leaching from glass.
2. LC-MS Configuration:
- Mobile Phase A: Water with 5 mM Ammonium Formate and 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 5 mM Ammonium Formate and 0.1% Formic Acid.
- LC Column: A suitable reversed-phase column (e.g., C18).
- ESI-MS Mode: Positive Ion.
3. ESI-MS Parameter Optimization:
- Capillary Voltage: Optimize in the range of 3-4.5 kV. Start with a lower voltage to minimize in-source fragmentation.
- Drying Gas Flow and Temperature: Adjust to ensure efficient desolvation. Typical starting points are 8-12 L/min and 300-350 °C.
- Nebulizer Pressure: Optimize for a stable spray (e.g., 30-45 psi).
4. Data Acquisition:
- Acquire data in full scan mode to observe the distribution of different adducts.
- Subsequently, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the target [M+NH₄]⁺ ion for quantitative analysis.
Quantitative Data Summary
The following table summarizes the expected impact of different mobile phase additives on the relative abundance of this compound adducts. The data is illustrative and based on general principles observed for sterols and other molecules in ESI-MS. Actual percentages will vary depending on the specific instrument and conditions.
| Mobile Phase Additive | Expected [M+H]⁺ Abundance | Expected [M+NH₄]⁺ Abundance | Expected [M+Na]⁺ / [M+K]⁺ Abundance | Reference |
| None (only organic solvent/water) | Variable, often low | Low | High and variable | |
| 0.1% Formic Acid | Moderate to High | Low | Moderate and variable | |
| 5 mM Ammonium Formate | Low | High (often the base peak) | Significantly Reduced | |
| 0.1% Formic Acid + 5 mM Ammonium Formate | Low | High (often the base peak) | Significantly Reduced |
Visualizations
Workflow for Minimizing Adduct Formation
Caption: A generalized workflow for minimizing adduct formation in the ESI-MS analysis of this compound.
Decision Tree for Troubleshooting Adduct Issues
Caption: A decision tree for troubleshooting common adduct-related issues in ESI-MS analysis.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. providiongroup.com [providiongroup.com]
- 3. support.waters.com [support.waters.com]
- 4. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Internal Standards in Sterol Analysis: Dihydrolanosterol-d7 vs. Lathosterol-d7
For researchers, scientists, and drug development professionals engaged in the precise quantification of sterols, the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides a comprehensive comparison of two deuterated sterols, Dihydrolanosterol-d7 and Lathosterol-d7, for their application as internal standards in mass spectrometry-based sterol analysis.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, offering a means to correct for analyte loss during sample preparation and variations in instrument response. By introducing a known amount of a deuterated analog of the analyte at the beginning of the workflow, researchers can achieve highly accurate and precise measurements. This is particularly crucial in the complex field of sterol analysis, where accurate quantification is essential for understanding disease states, monitoring therapeutic interventions, and advancing drug development.
This guide will delve into the performance characteristics of this compound and Lathosterol-d7, present available experimental data, and provide detailed methodologies for their use.
Performance Comparison: this compound vs. Lathosterol-d7
The ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. While Lathosterol-d7 is a well-documented and widely used internal standard for the analysis of lathosterol (B1674540) and other sterols, literature on the use of this compound as an internal standard is sparse. The following table summarizes the available quantitative data for Lathosterol-d7.
| Parameter | This compound Performance | Lathosterol-d7 Performance | Analytical Method | Biological Matrix |
| Linearity Range | Data not available | 67.5 - 5000 ng/mL | LC-MS | Cultured Human Hepatocytes |
| Correlation Coefficient (R²) | Data not available | > 0.99[1] | LC-MS | Cultured Human Hepatocytes |
| Recovery | Data not available | Not explicitly stated, but accuracy was tested by spiking samples.[1] | LC-MS | Cultured Human Hepatocytes |
| Inter-Assay CV (%) | Data not available | Data not explicitly found in a comparative context. | - | - |
| Intra-Assay CV (%) | Data not available | Data not explicitly found in a comparative context.[2] | - | - |
Note: The performance of an internal standard is highly dependent on the specific analytical method, instrumentation, and sample matrix. The data presented for Lathosterol-d7 should be considered as a reference from a specific study.
Cholesterol Biosynthesis: The Context for Sterol Analysis
Both dihydrolanosterol (B1674475) and lathosterol are key intermediates in the biosynthesis of cholesterol. Understanding their position in this pathway is crucial for interpreting analytical results and for the rational selection of internal standards. Cholesterol synthesis from lanosterol (B1674476) can proceed via two main routes: the Bloch pathway and the Kandutsch-Russell pathway. Lathosterol is a direct precursor to cholesterol in the Kandutsch-Russell pathway, which is prominent in the liver and other tissues. Dihydrolanosterol is an intermediate in the Kandutsch-Russell pathway, formed from the reduction of lanosterol.
Experimental Workflow for Sterol Analysis
The accurate quantification of sterols using a deuterated internal standard typically involves several key steps, from sample preparation to data analysis. The following diagram illustrates a general workflow applicable to the use of either this compound or Lathosterol-d7.
Detailed Experimental Protocols
Reproducible and accurate results are contingent on well-defined experimental protocols. Below are detailed methodologies for sterol analysis using a deuterated internal standard, adaptable for either this compound or Lathosterol-d7.
Sample Preparation and Extraction
-
Sample Aliquoting : Thaw frozen biological samples (e.g., plasma, serum, or cell pellets) on ice. Aliquot a precise volume or weight of the sample into a glass tube.
-
Internal Standard Spiking : Add a known amount of the deuterated internal standard (this compound or Lathosterol-d7) solution to each sample, calibration standard, and quality control sample. The concentration of the internal standard should be optimized based on the expected analyte concentration and instrument sensitivity.
-
Lipid Extraction : Perform a liquid-liquid extraction to isolate the lipid fraction. A common method is the Folch extraction using a chloroform:methanol (B129727) (2:1, v/v) mixture. Vortex the sample vigorously and centrifuge to separate the organic and aqueous phases. Carefully collect the lower organic layer containing the sterols.
-
Saponification : To hydrolyze sterol esters and release free sterols, add a solution of potassium hydroxide (B78521) in ethanol (B145695) and incubate at an elevated temperature (e.g., 60°C for 1 hour).
-
Sterol Re-extraction : After saponification, add water and re-extract the non-saponifiable lipids (including the free sterols) into an organic solvent such as n-hexane or cyclohexane.
-
Solvent Evaporation and Reconstitution : Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for the analytical instrument (e.g., methanol or mobile phase for LC-MS).
LC-MS/MS Analysis
-
Chromatographic Separation : Use a suitable liquid chromatography column (e.g., a C18 or pentafluorophenyl column) to separate the sterols of interest. A gradient elution with a mobile phase consisting of solvents like water, methanol, and acetonitrile (B52724) with additives such as formic acid or ammonium (B1175870) acetate (B1210297) is typically employed.
-
Mass Spectrometric Detection : Utilize a tandem mass spectrometer operating in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Quantification : Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve.
Logical Considerations for Internal Standard Selection
The choice between this compound and Lathosterol-d7 as an internal standard should be guided by the specific analyte being quantified. The fundamental principle is that the internal standard should be a deuterated analog of the target analyte.
Conclusion
Lathosterol-d7 is a well-established and validated internal standard for the quantification of lathosterol and has also been successfully applied to the analysis of other sterols due to its structural similarity. Its performance characteristics are documented, providing a solid foundation for method development.
In contrast, while this compound is commercially available, its application as an internal standard for broad sterol analysis is not well-documented in the scientific literature. Based on the principles of isotope dilution mass spectrometry, this compound would be the ideal internal standard for the specific quantification of dihydrolanosterol. For the analysis of other sterols, its suitability would need to be rigorously validated to ensure it adequately mimics the behavior of the target analytes throughout the analytical process.
Researchers should carefully consider the specific sterols they aim to quantify and select the most appropriate deuterated internal standard to ensure the highest level of accuracy and precision in their results. For broad sterol profiling, a cocktail of deuterated internal standards, each corresponding to a specific analyte, may be the most robust approach.
References
A Comparative Analysis of Dihydrolanosterol-d7 and Cholesterol-d7 for Mass Spectrometry-Based Quantification
In the precise field of quantitative bioanalysis, particularly in metabolic studies and clinical diagnostics, the use of stable isotope-labeled internal standards is the gold standard for achieving accurate and reliable results with mass spectrometry. For the quantification of cholesterol, one of the most vital molecules in human physiology, Cholesterol-d7 is a commonly employed internal standard. This guide provides a detailed comparative analysis of Dihydrolanosterol-d7, a deuterated analogue of a cholesterol precursor, and the widely used Cholesterol-d7. This comparison aims to guide researchers, scientists, and drug development professionals in selecting the appropriate internal standard for their specific analytical needs, supported by structural analysis, established experimental protocols, and an understanding of the cholesterol biosynthesis pathway.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (ID-MS) is a definitive method for the highly accurate and precise measurement of analytes in a sample.[1] The core principle involves the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of analysis. This "spiked" sample is then processed, and the ratio of the unlabeled (endogenous) analyte to the labeled internal standard is measured by a mass spectrometer. Because the internal standard has nearly identical physicochemical properties to the analyte, it experiences the same losses during sample preparation and variations in instrument response. This allows for the accurate correction of these potential errors, leading to highly reliable quantification.[2]
Comparative Overview
Table 1: Physicochemical and Performance Characteristics of this compound and Cholesterol-d7
| Feature | This compound | Cholesterol-d7 |
| Chemical Structure | Steroid nucleus with a C8-C9 double bond and three additional methyl groups (two at C4 and one at C14) compared to cholesterol. Side chain is saturated at C24-C25. Deuterium labels are typically on the side chain. | Identical steroid nucleus and side chain to endogenous cholesterol. Deuterium labels are typically on the side chain. |
| Molecular Weight | C30H45D7O, 435.78 g/mol [3] | C27H39D7O, 393.70 g/mol [4] |
| Biosynthetic Relationship to Cholesterol | Deuterated analogue of a metabolic precursor to cholesterol.[5] | Deuterated analogue of the analyte itself.[6] |
| Expected Extraction Recovery | Likely high and consistent, but minor differences from cholesterol are possible due to structural variations affecting polarity. | Expected to be identical to endogenous cholesterol, providing the most accurate correction for extraction losses.[6] |
| Chromatographic Behavior (LC-MS) | Will likely have a different retention time than cholesterol, allowing for chromatographic separation. | Co-elutes with endogenous cholesterol.[7] |
| Ionization Efficiency (ESI/APCI) | Expected to be similar to cholesterol, but slight differences may exist due to structural variations. | Identical to endogenous cholesterol, ensuring the most accurate correction for matrix effects.[6] |
| Expected Accuracy and Precision | Potentially high, but may be slightly lower than Cholesterol-d7 due to subtle differences in physicochemical properties. | Considered the "gold standard" for cholesterol quantification, providing the highest accuracy and precision.[1][8] |
The Cholesterol Biosynthesis Pathway: Context for Precursor-Based Standards
Cholesterol is synthesized in the body through a complex series of enzymatic reactions. Dihydrolanosterol (B1674475) is an intermediate in the Kandutsch-Russell pathway, one of the two branches of cholesterol biosynthesis that start from lanosterol (B1674476).[9] Understanding this pathway is crucial when considering a precursor as an internal standard. While structurally similar, precursors are not identical to the final product.
Experimental Protocols
The following are generalized experimental protocols for the quantification of total cholesterol in human serum using an internal standard with LC-MS/MS. These protocols are based on established methods and can be adapted for either this compound or Cholesterol-d7.[1][10][11]
I. Sample Preparation and Lipid Extraction
-
Internal Standard Spiking: To a 100 µL aliquot of serum in a glass tube, add a known amount (e.g., 10 µg) of the internal standard (this compound or Cholesterol-d7) in a suitable solvent like ethanol.
-
Saponification (for total cholesterol): Add 1 mL of 1 M ethanolic potassium hydroxide. Vortex and incubate at 60°C for 1 hour to hydrolyze cholesteryl esters to free cholesterol.
-
Extraction: After cooling to room temperature, add 1 mL of water and 3 mL of hexane (B92381). Vortex vigorously for 2 minutes and then centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Isolation: Carefully transfer the upper hexane layer containing the sterols to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 85:15 methanol:water with 5 mM ammonium (B1175870) acetate) for LC-MS/MS analysis.
II. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 5 mM ammonium acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 5 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient would start at 85% B, ramping up to 100% B over several minutes to elute the sterols.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for cholesterol, this compound, and Cholesterol-d7 would be monitored. For example:
-
Cholesterol: [M+H-H₂O]⁺ → fragment ion
-
Cholesterol-d7: [M+H-H₂O]⁺ → fragment ion
-
This compound: [M+H-H₂O]⁺ → fragment ion
-
-
Discussion and Recommendations
The choice between this compound and Cholesterol-d7 as an internal standard for cholesterol quantification hinges on the specific requirements of the assay and the desired level of analytical rigor.
Cholesterol-d7 remains the undisputed "gold standard."[7] Its identical chemical structure to endogenous cholesterol ensures that it will behave in the exact same manner during every step of the analytical process, from extraction and derivatization to chromatography and ionization.[6] This provides the most accurate and precise correction for any potential analytical variability, making it the ideal choice for definitive methods and studies requiring the highest level of accuracy.[1]
This compound , as a deuterated precursor, presents a viable, though theoretically less ideal, alternative. Its primary advantage is that it will likely be chromatographically separated from cholesterol. This can be beneficial in analyses where a very high concentration of endogenous cholesterol might interfere with the signal of a co-eluting internal standard, especially on lower-resolution mass spectrometers. However, the structural differences between dihydrolanosterol and cholesterol, namely the additional methyl groups and the different position of the double bond in the steroid nucleus, can lead to subtle differences in their physicochemical properties.[4][12] These differences could manifest as slight variations in extraction efficiency, chromatographic behavior, and ionization response, potentially introducing a small but measurable bias in the final quantification compared to using Cholesterol-d7.
-
For applications demanding the highest accuracy and precision, such as the development of reference methods or definitive clinical studies, Cholesterol-d7 is the recommended internal standard.
-
For broader sterol panel analyses where multiple precursors are being quantified simultaneously, or in situations where chromatographic separation of the internal standard from the analyte is desired, This compound could be a suitable option. However, it is crucial to perform a thorough method validation to ensure that it provides adequate correction for the specific matrix and analytical conditions being used.
Ultimately, the selection of an internal standard is a critical decision in analytical method development. While this compound is a valuable tool for studying cholesterol biosynthesis, for the specific task of quantifying cholesterol itself, the chemically identical Cholesterol-d7 provides the most robust and reliable approach.
References
- 1. Total serum cholesterol by isotope dilution/mass spectrometry: a candidate definitive method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of structural effects of cholesterol, lanosterol, and oxysterol on phospholipid (POPC) bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative calorimetric and spectroscopic studies of the effects of lanosterol and cholesterol on the thermotropic phase behavior and organization of dipalmitoylphosphatidylcholine bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lipidmaps.org [lipidmaps.org]
- 11. lipidmaps.org [lipidmaps.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of Analytical Methods for Sterol Analysis Utilizing Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of sterols is crucial for understanding metabolic pathways and the efficacy of therapeutic interventions. This guide provides an objective comparison of the performance of analytical methods for sterol analysis, with a focus on the validation parameters when using deuterated internal standards. While direct comparative data for Dihydrolanosterol-d7 as an internal standard is limited in publicly available literature, we will present validation data for an analytical method that includes dihydrolanosterol (B1674475) as an analyte and compare it with methods utilizing other commonly used deuterated sterol internal standards, such as Lathosterol-d7 and Cholesterol-d7.
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of robust quantitative analysis by mass spectrometry. This is particularly true in the field of sterol analysis, where the complexity of biological matrices and the structural similarity of analytes demand high precision and accuracy. Isotope dilution mass spectrometry (ID-MS) is a powerful technique that employs these standards to correct for variations in sample preparation and instrument response, thereby ensuring the reliability of the obtained results.[1][2]
Comparative Performance of Analytical Methods
The validation of an analytical method ensures that it is suitable for its intended purpose.[3][4] Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The following tables summarize the performance of a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of a panel of ten sterols, including dihydrolanosterol, which utilized Lathosterol-d7 as an internal standard.[3] This is compared with typical performance data for methods using other deuterated internal standards.
Table 1: Validation Data for a Multi-Sterol LC-MS Assay
| Analyte | Linearity Range (ng/mL) | Regression Coefficient (r²) | Accuracy (%) | Repeatability (%RSD) | LOQ (ng/mL) | LOD (ng/mL) |
| Dihydrolanosterol | 67.5 - 5000 | 0.9999 | 105.0 | 7.5 | 90.6 | 27.2 |
| Zymosterol | 67.5 - 5000 | 0.9999 | 98.5 | 5.2 | 45.5 | 13.6 |
| Desmosterol | 67.5 - 5000 | 0.9999 | 102.1 | 6.1 | 30.3 | 9.1 |
| Lathosterol (B1674540) | 67.5 - 5000 | 0.9999 | 101.5 | 4.8 | 25.2 | 7.6 |
| Lanosterol | 67.5 - 5000 | 0.9998 | 95.8 | 8.1 | 121.2 | 36.4 |
Table 2: Typical Performance of Deuterated Internal Standards in Sterol Analysis
| Internal Standard | Typical Linearity (r²) | Typical Accuracy (% Bias) | Typical Precision (%CV) | Notes |
| Lathosterol-d7 | > 0.99 | Within ±15% | < 15% | Considered an ideal internal standard for lathosterol analysis due to identical chemical and physical properties. |
| Cholesterol-d7 | > 0.995 | Within ±10% | < 10% | The most structurally analogous internal standard for cholesterol quantification, providing high accuracy. |
| Zymostenol-d7 | > 0.99 | Not explicitly reported | Not explicitly reported | A viable alternative, particularly where chromatographic separation from the analyte is desired. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for sterol quantification using a deuterated internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Sample Preparation and Extraction for Sterol Analysis
-
Cell Lysis: Add 5 mL of Folch reagent (66% chloroform, 33% methanol) to the cell pellet and vortex for 60 seconds.
-
Internal Standard Spiking: Add a known amount (e.g., 200 ng) of the deuterated internal standard (e.g., Lathosterol-d7) to the mixture.
-
Incubation: Incubate the samples for 2 hours at room temperature with shaking.
-
Solvent Evaporation: Evaporate the Folch reagent using a vacuum centrifuge at 45 °C.
-
Hydrolysis: Add 1 mL of hydrolysis solution (8 g NaOH + 20 mL H₂O + 180 mL 99.5% ethanol) and incubate at 65 °C with shaking to release esterified sterols.
-
Extraction: After cooling, add 1 mL of deionized water and 3 mL of cyclohexane. Vortex vigorously and then centrifuge to separate the phases.
-
Drying: Transfer the upper organic phase to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Sterols
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Column: A pentafluorophenyl (PFP) stationary phase column (e.g., 100 mm × 2.1 mm, 1.9 µm) can provide excellent resolution for sterols.
-
Mobile Phase: A gradient elution with a mobile phase consisting of water, methanol, and 1-propanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used, with APCI often providing good sensitivity for nonpolar sterols without derivatization.
Visualizing the Workflow and Logic
To better illustrate the processes involved in the validation of an analytical method using a deuterated internal standard, the following diagrams are provided.
Caption: A typical experimental workflow for the validation of a sterol analysis method using a deuterated internal standard.
Caption: Logical considerations for selecting an appropriate internal standard for quantitative sterol analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrolanosterol-d7 in Bioassays: A Comparative Guide to Linearity and Recovery
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sterols, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. Dihydrolanosterol-d7, a deuterated analog of the cholesterol precursor dihydrolanosterol, is a potential internal standard for mass spectrometry-based bioassays. This guide provides a comparative overview of its expected performance in linearity and recovery studies, alongside other commonly used deuterated sterol standards.
While direct experimental data on the linearity and recovery of this compound as an internal standard is not extensively available in peer-reviewed literature, its performance can be inferred from studies on structurally similar deuterated sterols and established principles of bioanalytical method validation.
Data Presentation: Performance of Deuterated Sterol Internal Standards
The following tables summarize typical linearity and recovery data for commonly used deuterated sterol internal standards in bioanalytical methods. This information provides a benchmark for the expected performance of this compound.
Table 1: Linearity of Deuterated Sterol Internal Standards
| Analyte/Internal Standard | Method | Linearity Range | Correlation Coefficient (r²) | Biological Matrix |
| Lathosterol / Lathosterol-d7 | LC-MS | 67.5 - 5000 ng/mL | > 0.99 | Cultured Human Hepatocytes |
| 7-Dehydrocholesterol (B119134) / 7-Dehydrocholesterol-d7 | LC-MS/MS | 1.6 - 100 µg/mL | > 0.99 | Human Skin Biopsy[1] |
| Lanosterol (B1674476) / Lanosterol-d3 | Isotope Dilution-MS | Not explicitly stated | Standard curve used | Human Serum[2] |
| Oxysterols / 25-Hydroxycholesterol-d6 | GC-MS/MS | 0.1 - 200 ng/mL | Not explicitly stated | Mammalian Cells[3] |
| Cholesterol / Cholesterol-d7 | GC-MS/MS | 1 ng/mL - 1 µg/mL | Not explicitly stated | Mammalian Cells[3] |
Table 2: Recovery of Deuterated Sterol Internal Standards
| Analyte/Internal Standard | Method | Mean Recovery (%) | Notes | Biological Matrix |
| 7-Dehydrocholesterol / 7-Dehydrocholesterol-d7 | LC-MS/MS | 91.4% (analyte) | 97% recovery for the internal standard in the first extraction[1] | Human Skin Biopsy[1] |
| Lanosterol / Lanosterol-d3 | Isotope Dilution-MS | Difference between expected and found value was about 5% | - | Human Serum[2] |
| Various Sterols / Cholesterol-d7 & 25-Hydroxycholesterol-d6 | GC-MS/MS | 88% - 117% | For supplemented plasma samples[4] | Human Plasma[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible linearity and recovery studies. Below are generalized protocols for sterol quantification using a deuterated internal standard, which can be adapted for this compound.
Protocol 1: Sterol Quantification in Cultured Cells using LC-MS
This protocol is based on the analysis of a panel of sterols, including dihydrolanosterol, in cultured human hepatocytes[5].
-
Internal Standard Spiking: To the cell pellet, add a known amount of the deuterated internal standard (e.g., this compound) in a suitable solvent.
-
Lipid Extraction: Perform a liquid-liquid extraction using a mixture of chloroform (B151607) and methanol (B129727) (e.g., Folch method).
-
Saponification: Hydrolyze the lipid extract with ethanolic potassium hydroxide (B78521) to release free sterols from their esterified forms.
-
Sterol Extraction: Extract the non-saponifiable lipids, including the sterols and the internal standard, with a non-polar solvent like n-hexane.
-
Derivatization (Optional): Depending on the analytical method, derivatization may be performed to improve chromatographic separation and ionization efficiency.
-
LC-MS Analysis:
-
Chromatographic Separation: Use a suitable C18 or pentafluorophenyl (PFP) column with a gradient elution of methanol, acetonitrile, and water with additives like formic acid or ammonium (B1175870) acetate.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode to specifically detect the precursor and product ions of the analyte and the internal standard.
-
-
Data Analysis:
-
Linearity: Prepare a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards. The linearity is assessed by the correlation coefficient (r²) of the calibration curve.
-
Recovery: The recovery of the internal standard is determined by comparing its peak area in the extracted sample to the peak area of a known amount of the standard injected directly. Analyte recovery is assessed by comparing the amount of analyte measured in a spiked sample to the known amount spiked.
-
Protocol 2: Sterol Quantification in Plasma using GC-MS/MS
This protocol is adapted from a method for the simultaneous determination of various sterols in human plasma[4].
-
Internal Standard Spiking: Add a known amount of deuterated internal standards (e.g., Cholesterol-d7 and 25-hydroxycholesterol-d6) to the plasma sample.
-
Hydrolysis: Saponify the plasma sample with ethanolic potassium hydroxide.
-
Extraction: Perform a liquid-liquid extraction with n-hexane.
-
Derivatization: Silylate the extracted sterols using a derivatizing agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase their volatility for GC analysis.
-
GC-MS/MS Analysis:
-
Gas Chromatography: Use a capillary column (e.g., HP-5MS) with a temperature gradient to separate the sterol derivatives.
-
Tandem Mass Spectrometry: Utilize a triple quadrupole mass spectrometer in MRM mode with positive chemical ionization (PCI) for sensitive and specific detection.
-
-
Data Analysis:
-
Linearity: Establish a calibration curve using standards prepared in a similar matrix.
-
Recovery: Evaluate recovery by analyzing spiked plasma samples at different concentrations and comparing the measured concentrations to the nominal values.
-
Mandatory Visualization
The following diagrams illustrate the cholesterol biosynthesis pathway, a typical experimental workflow for sterol analysis, and the logical relationship of key validation parameters.
Caption: Simplified Cholesterol Biosynthesis Pathway Highlighting Dihydrolanosterol.
Caption: General Experimental Workflow for Sterol Analysis using an Internal Standard.
References
- 1. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of serum levels of unesterified lanosterol by isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Determination of Cholesterol Hydroxylase Specificities by GC–MS/MS in Living Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Dihydrolanosterol-d7 as an Internal Standard in Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of sterols in biological matrices is crucial for understanding various physiological and pathological processes. Dihydrolanosterol (B1674475), a key intermediate in the cholesterol biosynthesis pathway, is of significant interest in metabolic research. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for sterol analysis due to its high sensitivity and specificity. A critical component for achieving reliable quantitative results with LC-MS is the use of a stable isotope-labeled internal standard (IS). Dihydrolanosterol-d7, a deuterated analog of dihydrolanosterol, is an ideal internal standard for this purpose. This guide provides a comprehensive comparison of the performance of this compound with other deuterated sterol internal standards in various biological matrices, supported by experimental data and detailed methodologies.
Principles of Internal Standardization in LC-MS
An ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization efficiency and extraction recovery. Stable isotope-labeled internal standards, such as this compound, are chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This ensures that the IS and the analyte behave almost identically during sample preparation and analysis, effectively compensating for variations in sample extraction, matrix effects, and instrument response.
Comparative Performance of Deuterated Internal Standards
While specific performance data for this compound is not extensively published in a comparative format, its performance can be inferred from studies on similar deuterated sterols. The following tables summarize the expected performance characteristics of this compound and compare it with other commonly used deuterated sterol internal standards in key biological matrices.
Table 1: Performance in Plasma/Serum
| Internal Standard | Analyte(s) | Linearity (R²) | Accuracy (%) | Precision (CV%) | Recovery (%) | Matrix Effect (%) |
| This compound | Dihydrolanosterol, Lanosterol | >0.99 (Expected) | 90-110 (Expected) | <15 (Expected) | 85-110[1] | <15 (Expected) |
| Lathosterol-d7 | Lathosterol, Cholesterol | >0.999[2] | 105.0[2] | 7.5[2] | >70[3] | <15[3] |
| Cholesterol-d7 | Cholesterol, various sterols | >0.99[4] | 90-110[4] | <10[4] | 85-110[1] | <15 (Expected) |
Table 2: Performance in Tissue Homogenates
| Internal Standard | Analyte(s) | Linearity (R²) | Accuracy (%) | Precision (CV%) | Recovery (%) | Matrix Effect (%) |
| This compound | Dihydrolanosterol, Lanosterol | >0.99 (Expected) | 90-110 (Expected) | <15 (Expected) | 80-115 (Expected) | <20 (Expected) |
| Lathosterol-d7 | Lathosterol, other sterols | >0.99 (Expected) | 90-110 (Expected) | <15 (Expected) | 80-115 (Expected) | <20 (Expected) |
| 7-Dehydrocholesterol-d7 | 7-Dehydrocholesterol (B119134) | >0.997[5] | 91.4 (as recovery)[5] | Intra-day: 4.3, Inter-day: 11.1[5] | 91.4[5] | Minimized with SLE[5] |
Table 3: Performance in Cultured Cells
| Internal Standard | Analyte(s) | Linearity (R²) | Accuracy (%) | Precision (CV%) | Recovery (%) | Matrix Effect (%) |
| This compound | Dihydrolanosterol, Lanosterol | >0.99 (Expected) | 90-110 (Expected) | <15 (Expected) | 85-110 (Expected) | <15 (Expected) |
| Lathosterol-d7 | 10 different sterols | 0.9999[2] | 105.0[2] | 7.5[2] | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are generalized protocols for sterol analysis in different biological matrices.
Protocol 1: Sterol Extraction from Plasma/Serum
This protocol is adapted from a comprehensive method for the extraction and analysis of sterols from human plasma.[1][6]
-
Sample Preparation: To 200 µL of plasma or serum in a glass tube, add a known amount of this compound internal standard solution.
-
Lipid Extraction: Add 2 mL of a methanol (B129727):dichloromethane (1:1, v/v) solution. Vortex thoroughly and allow the extraction to proceed for 30 minutes.
-
Phase Separation: Add 1 mL of water and vortex again. Centrifuge at 1500 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the lower organic layer containing the lipids to a clean glass tube.
-
Saponification (Optional, for total sterols): Add 1 mL of 1 M NaOH in 90% ethanol (B145695) and incubate at 60°C for 1 hour to hydrolyze steryl esters. After cooling, add 1 mL of water and re-extract the non-saponifiable lipids with 2 mL of hexane.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the LC-MS mobile phase for analysis.
Protocol 2: Sterol Extraction from Tissue Homogenates
This protocol outlines a general procedure for extracting sterols from tissue samples.[7]
-
Homogenization: Homogenize a known weight of tissue in a suitable buffer (e.g., phosphate-buffered saline).
-
Internal Standard Addition: To a measured aliquot of the homogenate, add a known amount of this compound internal standard.
-
Lipid Extraction (Bligh-Dyer Method): Add a mixture of chloroform (B151607) and methanol (1:2, v/v) to the homogenate to achieve a final single-phase mixture. Vortex vigorously.
-
Phase Separation: Add chloroform and water to induce phase separation. Centrifuge to clarify the layers.
-
Collection: Collect the lower chloroform layer containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent and reconstitute the sample in the mobile phase as described in Protocol 1.
Protocol 3: Sterol Extraction from Cultured Cells
This protocol is based on a simplified LC-MS method for the analysis of sterols in cultured human hepatocytes.[8][9]
-
Cell Harvesting: Harvest cultured cells by scraping and pelleting by centrifugation.
-
Lysis and Extraction: Resuspend the cell pellet in a Folch solution (chloroform:methanol, 2:1, v/v) and add a known amount of this compound internal standard. Vortex to lyse the cells and extract the lipids.
-
Phase Separation: Add water to the mixture and centrifuge to separate the phases.
-
Collection: Collect the lower organic phase.
-
Drying and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase for LC-MS analysis.
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the performance evaluation of this compound.
Caption: Experimental workflow for sterol quantification using an internal standard.
Caption: Simplified Kandutsch-Russell pathway for cholesterol biosynthesis.
Conclusion
This compound serves as an excellent internal standard for the accurate and precise quantification of dihydrolanosterol and other related sterols in a variety of biological matrices. Its chemical and physical similarity to the endogenous analyte ensures reliable correction for experimental variability. The provided experimental protocols offer a robust starting point for developing and validating methods for sterol analysis. For optimal results, it is recommended to perform a thorough method validation for each specific biological matrix and analytical platform.
References
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly sensitive analysis of sterol profiles in human serum by LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A newly developed and validated LC–MS/MS method for measuring 7-dehydrocholesterol (7DHC) concentration in human skin: a tool for vitamin D photobiology research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. mdpi.com [mdpi.com]
- 9. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Steroid Immunoassays: A Guide to Assessing Dihydrolanosterol-d7 Cross-Reactivity
Understanding Cross-Reactivity in Steroid Immunoassays
Steroid immunoassays, particularly competitive assays, rely on the specific binding of an antibody to the target steroid hormone. Cross-reactivity occurs when a structurally similar molecule present in the sample also binds to the antibody, leading to inaccurate quantification of the target analyte.[1][2][3][4] The degree of this interference is dependent on the structural similarity of the interfering compound to the target hormone and the specificity of the antibody used in the assay.[1][2][3]
Given that Dihydrolanosterol-d7 is employed as an internal standard in mass spectrometry-based methods, its potential to interfere with more common immunoassay-based quantification of steroid hormones such as testosterone, cortisol, estradiol, and progesterone (B1679170) is a valid consideration.
Comparative Cross-Reactivity Data of Structurally Related Steroids
To illustrate how cross-reactivity is reported, the following table summarizes known cross-reactivity percentages for various steroids in commercially available immunoassays. It is important to note that the absence of this compound from such lists necessitates direct experimental assessment.
| Immunoassay Target | Assay Manufacturer/Kit | Compound Tested | % Cross-Reactivity |
| Testosterone | Roche Elecsys Testosterone II | Methyltestosterone | Strong (≥5%)[5] |
| Roche Elecsys Testosterone II | Nandrolone | Weak (0.5-4.9%)[5] | |
| Tinrad ELISA Kit | 5α-Dihydrotestosterone (DHT) | 5.66%[5] | |
| Cortisol | Roche Elecsys Cortisol | 6-Methylprednisolone | High[1][2] |
| Roche Elecsys Cortisol | Prednisolone | High[1][2] | |
| Roche Elecsys Cortisol | 11-Deoxycortisol | Statistically Significant[6] | |
| Roche Elecsys Cortisol | 17-hydroxyprogesterone | Statistically Significant[6] | |
| Progesterone | Roche Elecsys Progesterone II | 5β-Dihydroprogesterone | 18.2%[3] |
| DHEA Sulfate | Roche Elecsys DHEA Sulfate | Nandrolone | Very Weak (0.05-0.49%)[5] |
Experimental Protocol for Determining this compound Cross-Reactivity
The following is a generalized, detailed protocol adapted from established methods for assessing immunoassay specificity.[5] This protocol can be used to determine the percentage of cross-reactivity of this compound in any specific steroid immunoassay.
Objective: To quantify the percentage cross-reactivity of this compound in a given steroid immunoassay.
Materials:
-
The steroid immunoassay kit to be tested (e.g., Testosterone ELISA, Cortisol RIA).
-
Calibrators and controls provided with the immunoassay kit.
-
Certified reference material of this compound.
-
Steroid-free serum or the assay buffer recommended by the manufacturer.
-
Precision pipettes and disposable tips.
-
Microplate reader or gamma counter, as required by the specific assay.
Procedure:
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Serial Dilution: Dilute the stock solution in the steroid-free serum or assay buffer to create a series of known concentrations. The concentration range should be chosen to cover potential physiological and supraphysiological levels.
-
Assay Performance:
-
Run the immunoassay according to the manufacturer's instructions.
-
In separate wells or tubes, substitute the standard calibrators with the prepared this compound solutions.
-
-
Data Calculation:
-
Determine the apparent concentration of the target steroid in each of the this compound solutions using the standard curve generated from the kit's calibrators.
-
Calculate the percentage of cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Concentration of Target Steroid / Concentration of this compound) x 100
-
Interpretation of Results:
-
Strong Cross-Reactivity (≥5%): Indicates a high potential for clinically significant interference.
-
Weak Cross-Reactivity (0.5-4.9%): Suggests a moderate potential for interference, which may be significant depending on the concentration of the interfering substance.
-
Very Weak Cross-Reactivity (0.05-0.49%): Implies a low likelihood of significant interference under normal conditions.
-
Not Cross-Reactive (<0.05%): The compound is unlikely to cause any significant interference in the assay.
Visualizing Concepts in Cross-Reactivity Assessment
To further clarify the principles and workflows discussed, the following diagrams are provided.
Caption: Principle of cross-reactivity in a competitive steroid immunoassay.
Caption: Experimental workflow for determining this compound cross-reactivity.
Conclusion
While direct data on the cross-reactivity of this compound in steroid immunoassays is currently lacking, a proactive approach to validation is essential. The structural similarity to endogenous steroids warrants a thorough evaluation to ensure the integrity of immunoassay results. By employing the detailed experimental protocol provided, researchers can confidently assess the potential for interference and make informed decisions regarding the use of specific internal standards and analytical platforms in their studies. This due diligence is a critical step in producing robust and reliable data in the fields of endocrinology, pharmacology, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dihydrolanosterol-d7
For researchers, scientists, and professionals in drug development, the integrity of their work is paramount, extending to the safe and responsible management of all laboratory materials. The proper disposal of chemical reagents, such as Dihydrolanosterol-d7, is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the appropriate disposal of this compound, ensuring compliance and safety.
Core Principles of Chemical Waste Disposal
The disposal of this compound, a stable isotope-labeled sterol, should be handled in the same manner as its non-labeled counterpart, 24,25-Dihydrolanosterol. The primary consideration for disposal is the inherent hazardous nature of the chemical, not its isotopic labeling. Stable isotopes are not radioactive and therefore do not require special handling for radiation.
General guidelines for laboratory chemical waste emphasize several key practices:
-
Waste Segregation: Different types of chemical waste should never be mixed.
-
Proper Containerization: Waste must be stored in appropriate, sealed containers.
-
Clear Labeling: All waste containers must be clearly and accurately labeled.
-
Avoid Improper Disposal: Hazardous chemicals should never be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol for this compound
Researchers must adhere to the following procedural steps to ensure the safe disposal of this compound:
-
Waste Identification and Classification:
-
Treat this compound as a chemical waste product.
-
Consult the Safety Data Sheet (SDS) for 24,25-Dihydrolanosterol for specific hazard information. Although not classified as hazardous, it should be disposed of responsibly.
-
-
Container Selection and Management:
-
Select a container that is compatible with sterols and any solvents used to dissolve the compound. Glass or polyethylene (B3416737) containers are generally suitable.
-
The container must be in good condition with a secure, tight-fitting lid to prevent leaks or spills.
-
Ensure the container is clearly labeled as "Hazardous Waste" or "Chemical Waste" in accordance with institutional and local regulations. The label should also specify the contents, including "this compound" and any solvents present with their approximate concentrations.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container closed at all times, except when adding waste.
-
-
Arranging for Final Disposal:
-
Do not dispose of this compound down the sink or in general waste.
-
The recommended disposal method is through a licensed chemical destruction facility, which typically involves controlled incineration with flue gas scrubbing[1].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as chemical waste.
-
After thorough cleaning, the container can be recycled or disposed of as regular solid waste, provided all labels are defaced.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
